molecular formula C7H16ClNO2 B018601 H-DL-Val-OEt.HCl CAS No. 23358-42-1

H-DL-Val-OEt.HCl

Número de catálogo: B018601
Número CAS: 23358-42-1
Peso molecular: 181.66 g/mol
Clave InChI: PQGVTLQEKCJXKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-amino-3-methylbutanoate hydrochloride, also known as valine ethyl ester hydrochloride, is a protected amino acid ester extensively used as a fundamental building block in synthetic organic chemistry and pharmaceutical research . The compound is supplied as a solid and typically requires storage in a cool, dark, and dry environment to maintain stability . With the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol , it is a crucial intermediate in the synthesis of peptides and other complex molecules . Researchers value this reagent for its role in introducing the valine moiety, an essential amino acid with a branched side chain, into target structures. The ethyl ester and hydrochloride salt functional groups enhance the compound's stability and solubility, making it a practical starting material for various chemical transformations, including coupling reactions to form peptide bonds . This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for personal use . Note that this compound is offered in various isomeric forms, including the L-valine (S-enantiomer) , D-valine (R-enantiomer) , and the racemic DL-valine ethyl ester hydrochloride , to meet specific research needs in stereochemistry.

Propiedades

IUPAC Name

ethyl 2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGVTLQEKCJXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23358-42-1
Record name Valine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23358-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl DL-valinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023358421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl DL-valinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to H-DL-Val-OEt.HCl: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of H-DL-Val-OEt.HCl, also known as DL-Valine ethyl ester hydrochloride. This valine derivative is of interest for its potential applications in various scientific and pharmaceutical fields.

Core Chemical Properties

This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 23358-42-1[1]
Molecular Formula C7H16ClNO2[2]
Molecular Weight 181.66 g/mol [2]
Melting Point 94 °C[3]
Boiling Point 169.2 °C at 760 mmHg[3]
Purity ≥98%
SMILES Cl.O=C(OCC)C(N)C(C)C

Chemical Structure

The structure of this compound consists of a valine core, which is an α-amino acid, where the carboxylic acid group is esterified with an ethyl group. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions. The molecule is a racemic mixture, containing both D and L enantiomers of valine ethyl ester.

Experimental Protocols

Synthesis of DL-Valine Ethyl Ester Hydrochloride

The following is a representative experimental protocol for the synthesis of DL-Valine ethyl ester hydrochloride, adapted from established methods for amino acid esterification.

Materials:

  • DL-Valine

  • Absolute Ethanol (B145695) (EtOH)

  • Thionyl Chloride (SOCl2) or Hydrogen Chloride (HCl) gas

  • Diethyl Ether

  • Reaction Flask

  • Reflux Condenser

  • Stirring Apparatus

  • Ice Bath

  • Rotary Evaporator

  • Filtration Apparatus

Procedure:

  • Esterification:

    • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend DL-Valine in absolute ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step is crucial for the in situ formation of the esterifying agent and should be performed in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ethanol and any volatile byproducts using a rotary evaporator.

    • The resulting crude product, a viscous oil or solid, is then triturated with diethyl ether to induce crystallization.

    • Collect the crystalline solid by filtration and wash it with cold diethyl ether to remove any remaining impurities.

    • Dry the purified this compound product under vacuum.

Mandatory Visualizations

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification DL_Valine DL-Valine Reaction_Vessel Reaction Vessel (Ice Bath -> Reflux) DL_Valine->Reaction_Vessel Ethanol Absolute Ethanol Ethanol->Reaction_Vessel Reagent SOCl2 or HCl gas Reagent->Reaction_Vessel Evaporation Rotary Evaporation Reaction_Vessel->Evaporation Reaction Completion Crystallization Crystallization (with Diethyl Ether) Evaporation->Crystallization Filtration Filtration Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Product This compound (Crystalline Solid) Drying->Product

General Synthesis Workflow for this compound

Applications and Research Interest

This compound serves as a valuable building block in peptide synthesis and as a derivative of the essential amino acid valine, it is explored for its potential physiological effects. Reports suggest that as a valine derivative, it may play a role in inhibiting the excessive secretion of sebum. Furthermore, amino acid derivatives are generally studied for their potential as ergogenic supplements that may influence anabolic hormone secretion and provide fuel during exercise.

References

Synthesis of DL-Valine Ethyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for DL-Valine ethyl ester hydrochloride, a crucial intermediate in the synthesis of various pharmaceutical compounds. The document details established experimental protocols, presents comparative quantitative data, and illustrates the chemical workflows for enhanced comprehension.

Introduction

DL-Valine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of DL-valine. The esterification of the carboxylic acid group of valine is a common strategy to protect it during subsequent reactions or to enhance its solubility and bioavailability in specific applications. This guide focuses on the most prevalent and effective methods for its preparation in a laboratory setting.

Core Synthesis Methodologies

The synthesis of DL-Valine ethyl ester hydrochloride is most commonly achieved through three principal methods: Fischer-Speier esterification, the use of thionyl chloride, and a milder approach involving trimethylchlorosilane. Each method offers distinct advantages and disadvantages in terms of reaction conditions, yield, and purity.

Fischer-Speier Esterification with Ethanolic Hydrogen Chloride

This classical method involves the direct acid-catalyzed esterification of DL-valine with ethanol (B145695). The reaction is driven to completion by the use of excess alcohol and the removal of water. Hydrogen chloride not only acts as a catalyst but also protonates the amino group, preventing side reactions and forming the desired hydrochloride salt.

Experimental Protocol:

  • Suspend DL-Valine (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

  • Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension until saturation. Alternatively, carefully add acetyl chloride (0.2 mol) to the cold ethanol to generate HCl in situ.

  • Once saturated, heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then triturated with cold diethyl ether, filtered, and washed with additional diethyl ether to remove any remaining impurities.

  • The white crystalline product is dried under vacuum to yield DL-Valine ethyl ester hydrochloride.[1]

Thionyl Chloride Method

This is a highly effective method for preparing amino acid esters. Thionyl chloride (SOCl₂) reacts with ethanol to form ethyl chlorosulfite and HCl in situ. The HCl protonates the amino group, and the esterification proceeds readily. This method is often preferred for its high yields and the fact that the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol:

  • In a three-necked flask fitted with a dropping funnel, reflux condenser, and a gas outlet tube (connected to a trap for SO₂ and HCl), add absolute ethanol (100 mL).

  • Cool the flask in an ice-salt bath to -5 to -10 °C.

  • Slowly add thionyl chloride (0.12 mol) dropwise to the cold ethanol with vigorous stirring, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, add DL-Valine (0.1 mol) to the mixture in one portion.

  • Remove the cooling bath and allow the mixture to warm to room temperature, then heat to reflux for 3-4 hours.

  • Upon completion of the reaction, concentrate the mixture under vacuum to remove excess ethanol and volatile byproducts.

  • The oily residue is then cooled and induced to crystallize, often by the addition of dry diethyl ether.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.[2][3][4][5]

Trimethylchlorosilane (TMSCl) Method

This method provides a milder alternative to the traditional acid-catalyzed esterification. Trimethylchlorosilane reacts with ethanol to generate HCl in situ, which catalyzes the esterification. The reaction typically proceeds at room temperature, which is advantageous for sensitive substrates.

Experimental Protocol:

  • Suspend DL-Valine (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask.

  • To this suspension, add freshly distilled trimethylchlorosilane (0.2 mol) slowly at room temperature with magnetic stirring.

  • Stir the resulting solution or suspension at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess reagents by rotary evaporation.

  • The crude product is then recrystallized, typically from an ethanol/diethyl ether mixture, to afford pure DL-Valine ethyl ester hydrochloride.[6]

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the different synthesis methods for amino acid ester hydrochlorides. It is important to note that yields can vary based on reaction scale and purification efficiency.

Synthesis MethodReagentsReaction TimeTemperatureTypical YieldPurityReference
Fischer Esterification DL-Valine, Ethanol, HCl4-6 hoursRefluxGoodHigh after recrystallization[1]
Thionyl Chloride DL-Valine, Ethanol, SOCl₂3-4 hoursReflux60-65% (for methyl ester)High[3]
TMSCl Method DL-Valine, Ethanol, TMSCl12-24 hoursRoom Temp.Good to ExcellentHigh[6]

Visualizing the Synthesis

To better understand the chemical transformations and experimental processes, the following diagrams are provided.

Reaction Pathways

Synthesis Pathways for DL-Valine Ethyl Ester Hydrochloride cluster_0 Fischer Esterification DL_Valine DL-Valine Product DL-Valine Ethyl Ester Hydrochloride DL_Valine->Product + Ethanol (EtOH) + HCl (cat.) Reflux DL_Valine->Product + Ethanol (EtOH) + Thionyl Chloride (SOCl₂) Reflux DL_Valine->Product + Ethanol (EtOH) + Trimethylchlorosilane (TMSCl) Room Temperature

Caption: Chemical pathways for the synthesis of DL-Valine Ethyl Ester Hydrochloride.

General Experimental Workflow

General Experimental Workflow Start Start: DL-Valine & Ethanol Reagent_Addition Reagent Addition (HCl, SOCl₂, or TMSCl) Start->Reagent_Addition Reaction Reaction (Heating or Stirring at RT) Reagent_Addition->Reaction Workup Workup: Solvent Evaporation Reaction->Workup Purification Purification: Recrystallization/Trituration Workup->Purification Product Final Product: DL-Valine Ethyl Ester HCl Purification->Product Analysis Analysis (TLC, NMR, etc.) Product->Analysis

Caption: A generalized workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of DL-Valine ethyl ester hydrochloride can be successfully achieved through several reliable methods. The choice of method may depend on the available equipment, safety considerations (thionyl chloride is hazardous), and desired reaction conditions. For high yields and relatively short reaction times, the thionyl chloride method is very effective. The Fischer esterification is a classic and robust method, while the TMSCl method offers a milder alternative suitable for more sensitive applications. Proper purification through recrystallization is crucial to obtain a product of high purity suitable for downstream applications in research and drug development.

References

Physical properties of H-DL-Val-OEt.HCl (solubility, melting point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of H-DL-Valine ethyl ester hydrochloride (H-DL-Val-OEt.HCl), focusing on its solubility and melting point. This document is intended to be a resource for researchers and professionals in drug development and related scientific fields.

Introduction

H-DL-Valine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of the racemic amino acid valine. It is a valine derivative utilized in various applications, including as a component in ergogenic supplements and in peptide synthesis. A thorough understanding of its physical properties, such as solubility and melting point, is crucial for its application in research and development, particularly in formulation and process chemistry.

Physical Properties

The physical properties of this compound are summarized below. The data has been compiled from various sources.

Melting Point

The melting point of this compound has been reported within a range, which is common for chemical compounds and can be influenced by experimental conditions and purity.

Physical PropertyValue
Melting Point 94 °C to 121 °C

Note: The reported values for the melting point of this compound vary across different suppliers and publications. It is recommended to determine the melting point of a specific batch for accurate characterization.

Solubility

Specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the properties of similar amino acid ester hydrochlorides, a qualitative solubility profile can be inferred. These compounds are generally soluble in water and polar organic solvents.

Solvent ClassExpected Solubility
Aqueous Solvents (e.g., Water) Soluble
Polar Protic Solvents (e.g., Ethanol) Soluble
Polar Aprotic Solvents (e.g., DMSO, DMF) Likely Soluble
Nonpolar Solvents (e.g., Hexane, Toluene) Likely Insoluble

Note: Experimental determination of solubility in specific solvent systems is highly recommended for any application requiring precise concentration control.

Experimental Protocols

The following sections outline standardized methodologies for the determination of the melting point and solubility of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. The following protocol describes a general method using a digital melting point apparatus.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting A Dry the this compound sample under vacuum. B Finely powder the dried sample. A->B C Pack the powdered sample into a capillary tube to a height of 2-3 mm. B->C D Place the capillary tube in the melting point apparatus. C->D E Heat rapidly to ~10-15 °C below the expected melting point. D->E F Decrease heating rate to 1-2 °C per minute. E->F G Record the temperature at which the first liquid appears (T1). F->G H Record the temperature at which the entire sample becomes liquid (T2). G->H I The melting range is T1 - T2. H->I J Perform at least three independent measurements. I->J K Report the average melting range. J->K L A narrow melting range (e.g., < 2 °C) indicates high purity. K->L

Workflow for Melting Point Determination
Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1]

SolubilityWorkflow Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add an excess amount of this compound to a known volume of the solvent in a sealed flask. B Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. A->B C Ensure that excess solid remains present throughout the experiment. B->C D Allow the suspension to settle. C->D E Separate the saturated solution from the undissolved solid by centrifugation or filtration. D->E F Withdraw a clear aliquot of the supernatant. E->F G Dilute the aliquot with a suitable solvent if necessary. F->G H Determine the concentration of this compound in the aliquot using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). G->H I Calculate the solubility in units such as mg/mL or mol/L. H->I

Workflow for Solubility Determination

Conclusion

This technical guide provides essential information on the physical properties of this compound for researchers and professionals in the field of drug development and chemical synthesis. While a range for the melting point is available, specific quantitative solubility data remains to be extensively published. The provided experimental protocols offer a standardized approach to determine these critical parameters for specific research and development needs, ensuring data accuracy and reproducibility.

References

In-Depth Technical Guide: H-DL-Val-OEt.HCl (CAS Number: 23358-42-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Val-OEt.HCl, with the CAS number 23358-42-1, is the hydrochloride salt of the ethyl ester of the racemic amino acid valine. Its chemical name is ethyl 2-amino-3-methylbutanoate hydrochloride. This compound serves as a versatile building block in organic synthesis, particularly in the field of peptide chemistry, and as an intermediate in the development of new pharmaceutical agents. Its properties as a valine derivative also suggest its potential use in studying metabolic pathways and other biological processes. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its known biological relevance.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 23358-42-1[1][2]
Molecular Formula C7H16ClNO2[1][3]
Molecular Weight 181.66 g/mol [1][3]
IUPAC Name ethyl 2-amino-3-methylbutanoate;hydrochloride[3]
Appearance White to off-white crystalline powder[4]
Melting Point 94 °C[2][5]
Boiling Point 169.2 °C at 760 mmHg[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[6]
Storage Temperature 4°C[2]
InChI Key PQGVTLQEKCJXKF-UHFFFAOYSA-N[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of DL-valine with ethanol (B145695) in the presence of an acid catalyst, commonly thionyl chloride (SOCl2) or hydrogen chloride gas. The following protocol is a representative method adapted from procedures for similar amino acid esters.[6]

Materials:

  • DL-Valine

  • Anhydrous Ethanol (EtOH)

  • Thionyl Chloride (SOCl2)

  • Isopropyl Acetate

  • Diethyl Ether

Procedure:

  • In a 50-liter glass reactor equipped with a stirrer and a reflux condenser, add 5 kg of DL-valine to 4 kg of anhydrous ethanol.

  • Stir the mixture until the DL-valine is completely dissolved.

  • Cool the reaction mixture to 0-10°C in an ice bath.

  • Slowly add 8.8 liters of thionyl chloride dropwise to the stirred solution, maintaining the temperature between 0-10°C.

  • After the addition is complete, gradually heat the mixture to reflux and maintain the reflux for 18 hours.

  • Upon completion of the reaction, concentrate the solution to dryness using a rotary evaporator.

  • To the dried residue, add 15 liters of isopropyl acetate at 15-20°C and stir for 1 hour to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the collected solid with diethyl ether and dry under vacuum to yield this compound as a white to off-white solid.[6]

Application in Peptide Synthesis: Dipeptide Formation

This compound is a key reagent for the introduction of a valine residue in peptide synthesis. The following is a general protocol for the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) with this compound to form a dipeptide.

Materials:

  • This compound

  • N-Boc-L-Alanine (Boc-Ala-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve Boc-Ala-OH (1 equivalent), EDC.HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.

  • Add the solution from step 3 to the solution from step 2 and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Biological Relevance and Applications

This compound, as a derivative of the essential amino acid valine, is of interest to researchers in drug development and nutritional science. Amino acids and their derivatives have been investigated for their roles as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.[4]

In the context of drug development, amino acid esters are crucial intermediates for the synthesis of peptidomimetics and other small molecule drugs. The ester functionality allows for further chemical modifications, making it a valuable building block for creating libraries of compounds for screening.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Final Product DL_Valine DL-Valine Dissolution Dissolution in Ethanol DL_Valine->Dissolution Ethanol Anhydrous Ethanol Ethanol->Dissolution Thionyl_Chloride Thionyl Chloride Esterification Esterification with SOCl2 (0-10°C to Reflux) Thionyl_Chloride->Esterification Dissolution->Esterification Concentration Concentration to Dryness Esterification->Concentration Precipitation Precipitation with Isopropyl Acetate Concentration->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Final_Product This compound Filtration_Washing->Final_Product

Caption: Workflow for the synthesis of this compound.

Peptide Coupling Workflow

This diagram shows a typical workflow for using this compound in a dipeptide synthesis.

Peptide_Coupling_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product Val_Ester This compound Neutralization Neutralization of Val-Ester Val_Ester->Neutralization Boc_AA N-Boc-Amino Acid Coupling Peptide Bond Formation Boc_AA->Coupling Coupling_Reagents EDC.HCl, HOBt Coupling_Reagents->Coupling Base DIPEA Base->Neutralization Neutralization->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Dipeptide N-Boc-Dipeptide Ester Purification->Dipeptide

Caption: Workflow for dipeptide synthesis using this compound.

Logical Relationship of Potential Applications

As detailed signaling pathway information is not available in the reviewed literature, the following diagram illustrates the logical relationships between this compound and its potential areas of application and research.

Logical_Relationship cluster_compound Core Compound cluster_properties Key Properties cluster_applications Potential Applications & Research Areas Compound This compound Building_Block Chemical Building Block Compound->Building_Block Valine_Derivative Valine Derivative Compound->Valine_Derivative Peptide_Synthesis Peptide Synthesis Building_Block->Peptide_Synthesis Drug_Development Drug Development Intermediate Building_Block->Drug_Development Metabolic_Research Metabolic Pathway Research Valine_Derivative->Metabolic_Research Dermatology Dermatology/Cosmetics (Sebum Control) Valine_Derivative->Dermatology

Caption: Potential applications and research areas for this compound.

References

Safety and handling precautions for DL-Valine ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of DL-Valine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for DL-Valine ethyl ester hydrochloride, a compound utilized in various biochemical applications, including as an intermediate in the synthesis of pharmaceuticals and in nutritional supplements.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

DL-Valine ethyl ester hydrochloride is a white solid.[2][3][4] While generally stable under normal conditions, understanding its physical and chemical properties is the first step in safe handling.[4][5]

PropertyValueReference
Molecular Formula C7H15NO2.HCl[2]
Molecular Weight 181.66 g/mol [4]
Appearance White Solid[2][3][4]
Melting Point 94 °C / 201.2 °F[2][3][4]
Boiling Point No information available[2][3][4]
Solubility Water soluble[2]
Odor No information available[2][3][4]

Hazard Identification and Toxicology

Most safety data sheets indicate that at the given concentration, DL-Valine ethyl ester hydrochloride is not considered to be hazardous to health.[2] However, as with any laboratory chemical, it is prudent to handle it with care.

Toxicological Data Summary

MetricValueReference
Acute Toxicity No data available[2]
Skin Corrosion/Irritation No data available[2]
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available[6]
Reproductive Toxicity No data available[6]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[6]

  • Skin Contact: May cause skin irritation upon prolonged contact.[6]

  • Eye Contact: May cause eye irritation.[6]

  • Ingestion: May be harmful if swallowed.[6]

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[3]

  • Ensure adequate ventilation in the work area.[3]

  • Avoid the formation of dust.[3]

  • Avoid contact with skin, eyes, and clothing.[3][5]

  • Do not ingest or inhale the substance.[3][5]

  • Practice good industrial hygiene: wash hands before breaks and after handling the compound.[3] Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]

  • Store away from strong oxidizing agents.[4][5]

  • Some sources recommend storage at temperatures not exceeding 5°C (41°F).[6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential for minimizing exposure.

Engineering Controls:

  • Under normal use conditions, specific engineering controls may not be necessary.[3][4] However, if operations generate dust, use process enclosures or local exhaust ventilation.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields (compliant with EN 166) or goggles.[3][4]

  • Hand Protection: Wear protective gloves. Inspect gloves before use and dispose of contaminated gloves properly.[3]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[3]

  • Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[5]

Below is a diagram illustrating the hierarchy of controls for safe handling.

HierarchyOfControls cluster_controls Hierarchy of Controls Elimination Elimination (Not Applicable) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of control measures for handling laboratory chemicals.

First-Aid Measures

In the event of exposure, follow these first-aid procedures.

Exposure RouteFirst-Aid ProcedureReference
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][4][5]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2][4][5]
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[2][4][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][4][5]

Accidental Release Measures

In case of a spill, follow these steps to ensure proper cleanup and containment.

Procedure for a Small Spill:

  • Ensure adequate ventilation.[3]

  • Wear appropriate personal protective equipment.[3]

  • Sweep up the spilled solid and place it into a suitable container for disposal.[3][4]

  • Avoid creating dust.[3][4]

  • Clean the spill area thoroughly.

The following workflow outlines the general procedure for handling a chemical spill.

SpillResponseWorkflow cluster_workflow Chemical Spill Response Workflow Assess Assess the Spill (Identify substance, quantity) Secure Secure the Area (Alert others, restrict access) Assess->Secure DonPPE Don Appropriate PPE (Gloves, Goggles, etc.) Secure->DonPPE Contain Contain the Spill (Use absorbent materials) DonPPE->Contain Clean Clean Up Spill (Sweep or wipe up) Contain->Clean Dispose Dispose of Waste (Follow institutional protocols) Clean->Dispose Decontaminate Decontaminate Area & PPE Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: General workflow for responding to a chemical spill.

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as water spray, carbon dioxide (CO2), dry chemical, or foam.[6]

Hazardous Combustion Products:

  • In the event of a fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]

Advice for Firefighters:

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6][7]

Stability and Reactivity

  • Stability: The compound is stable under normal storage and handling conditions.[4][5]

  • Conditions to Avoid: Incompatible products and the formation of dust.[4][5]

  • Incompatible Materials: Strong oxidizing agents.[4][5]

  • Hazardous Reactions: No hazardous reactions have been reported under normal processing.[4]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[4][5]

Disposal Considerations

  • Dispose of waste in accordance with federal, state, and local environmental control regulations.[6] Contaminated packaging should also be disposed of in the same manner.

This technical guide is intended to provide comprehensive safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information. Researchers should always exercise caution and employ good laboratory practices when handling any chemical substance.

References

A Technical Guide to the Applications of H-DL-Val-OEt.HCl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Abstract: H-DL-Valine ethyl ester hydrochloride (H-DL-Val-OEt.HCl) is a racemic amino acid derivative that serves as a versatile and cost-effective starting material in various synthetic applications. As a racemic mixture, its utility extends from being a prochiral building block for diastereoselective syntheses to being a substrate for chiral resolution to access both D- and L-valine derivatives. This technical guide details its primary applications in chiral resolution, as a precursor for chiral ligands, and as a component in multicomponent reactions, providing quantitative data and detailed experimental protocols for each.

Chiral Resolution of Racemic Valine Derivatives

One of the most significant applications of this compound is as a substrate for chiral resolution. The process allows for the separation of the D- and L-enantiomers, which are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The most common method involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[1]

A widely used resolving agent for racemic valine is dibenzoyl-tartaric acid (DBTA).[1][2] By using either D- or L-DBTA, one can selectively precipitate the corresponding diastereomeric salt.

Quantitative Data for Chiral Resolution

The following table summarizes typical results for the chemical resolution of DL-Valine using dibenzoyl-tartaric acid, a process analogous to the resolution of its ethyl ester.

Resolving AgentTarget EnantiomerSolvent SystemYield (%)Optical Purity (%)Reference
L-DBTAD-ValineDilute HCl> 70%> 98%[1]
D-DBTAL-ValineDilute HCl~80%> 98%[1][2]
Experimental Protocol: Chiral Resolution of DL-Valine

This protocol describes the resolution of DL-Valine and is adaptable for this compound, typically after neutralization of the hydrochloride salt.

Materials:

Procedure:

  • Dissolve 1.0 equivalent of DL-Valine in 10-15 volumes of dilute hydrochloric acid.

  • Heat the solution to 80-95 °C with stirring.

  • Add 1.05 equivalents of D-DBTA to the hot solution and stir for 30-60 minutes at this temperature.[1]

  • Allow the mixture to cool gradually to room temperature. A precipitate, the D-Valine-D-DBTA diastereomeric salt, will form.

  • Cool the mixture further to approximately 15 °C and stir for an additional 1-2 hours to maximize crystallization.

  • Collect the crystalline salt by vacuum filtration and wash the filter cake with cold water and a small amount of ethanol or acetone.[1]

  • To recover the D-Valine, suspend the filter cake in ethanol and add approximately 2 equivalents of triethylamine to neutralize the salt and precipitate the D-DBTA.

  • Stir for 1 hour, filter off the resolving agent, and concentrate the mother liquor under reduced pressure to obtain D-Valine.[1]

  • The L-Valine can be recovered from the original mother liquor by a similar neutralization and isolation procedure.

Logical Workflow for Chiral Resolution

G cluster_start Starting Material cluster_process Resolution Process cluster_products Isolated Products start This compound neutralize Neutralize to free DL-Val-OEt start->neutralize add_resolver Add Chiral Resolving Agent (e.g., D-DBTA) neutralize->add_resolver crystallize Fractional Crystallization add_resolver->crystallize separate Separate Diastereomers (Filtration) crystallize->separate salt_L Soluble Salt: L-Val-OEt / D-DBTA separate->salt_L Mother Liquor salt_D Insoluble Salt: D-Val-OEt / D-DBTA separate->salt_D Solid free_L L-Val-OEt salt_L->free_L Remove Agent free_D D-Val-OEt salt_D->free_D Remove Agent

Caption: Workflow for the chiral resolution of this compound.

Precursor for Chiral Phosphine (B1218219) Ligands

Amino acid esters are valuable precursors for the synthesis of chiral phosphine ligands, which are crucial in asymmetric catalysis.[3] this compound can be used to synthesize a racemic mixture of N-diphenylphosphino-DL-valine ethyl ester. This reaction involves the nucleophilic attack of the amino group on chlorodiphenylphosphine (B86185), typically in the presence of a base to neutralize the hydrochloride salt and the HCl generated in situ.

While enantiomerically pure ligands are often desired, the synthesis of a racemic mixture can be useful for developing separation methods or for applications where a mixture of diastereomeric catalysts is studied.

Quantitative Data for Ligand Synthesis
Starting MaterialReagentBaseSolventYield (%)Reference
Amino Acid Ester HClChlorodiphenylphosphineTriethylamineDichloromethaneHigh Yield[3]
Experimental Protocol: Synthesis of N-Diphenylphosphino-DL-valine ethyl ester

Materials:

  • This compound

  • Chlorodiphenylphosphine (ClPPh₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend 1.0 equivalent of this compound in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add 2.2 equivalents of triethylamine to the suspension with stirring.

  • Slowly add 1.1 equivalents of chlorodiphenylphosphine dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Diagram of Ligand Synthesis

G start This compound reagents + ClPPh₂ + Et₃N start->reagents product N-Diphenylphosphino- DL-valine ethyl ester reagents->product byproduct + Et₃N.HCl product->byproduct Formation of

Caption: Synthesis of a racemic phosphine ligand from this compound.

Amine Component in the Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to form a dipeptide-like scaffold.[4][5] this compound, after neutralization, can serve as the amine component.

Using a racemic amine like DL-valine ethyl ester in combination with other components will typically result in a mixture of diastereomers, as a new stereocenter is formed during the reaction.[6] This approach is valuable in diversity-oriented synthesis for the rapid creation of compound libraries for screening purposes.

Quantitative Data for the Ugi Reaction

Ugi reactions are known for their high efficiency and atom economy.

Amine ComponentSolventTemperature (°C)Yield (%)Reference
Amino Acid EstersMethanol / EthanolRoom TemperatureGenerally High (>70%)[4][7]
Experimental Protocol: Ugi Synthesis using DL-Valine Ethyl Ester

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • An Aldehyde (e.g., Isobutyraldehyde)

  • A Carboxylic Acid (e.g., Acetic Acid)

  • An Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (MeOH)

Procedure:

  • To a solution of this compound (1.0 eq.) in methanol, add triethylamine (1.1 eq.) and stir for 10 minutes to form the free amine.

  • Add the aldehyde (1.0 eq.) to the solution and stir for 20-30 minutes to allow for imine formation.

  • Add the carboxylic acid (1.0 eq.) to the mixture.

  • Finally, add the isocyanide (1.0 eq.) to the reaction mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting diastereomeric mixture of α-acylamino amides by column chromatography.

Ugi Reaction Workflow

G cluster_inputs Four Components cluster_process Reaction Steps Amine DL-Val-OEt (from this compound) Imine Imine Formation Amine->Imine Aldehyde Aldehyde (R¹-CHO) Aldehyde->Imine Acid Carboxylic Acid (R²-COOH) Nitrilium Nitrilium Ion Intermediate Acid->Nitrilium Isocyanide Isocyanide (R³-NC) Isocyanide->Nitrilium Imine->Nitrilium Mumm Mumm Rearrangement Nitrilium->Mumm Product α-Acylamino Amide Product (Diastereomeric Mixture) Mumm->Product

Caption: Workflow of the Ugi four-component reaction.

References

Methodological & Application

Application Notes and Protocols for H-DL-Val-OEt.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, including D-isomers, into peptide sequences is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to longer in vivo half-lives.[1][2] H-DL-Val-OEt.HCl, a racemic mixture of the ethyl ester of valine, serves as a readily available precursor for the introduction of both L- and D-valine residues into a peptide chain during solid-phase peptide synthesis (SPPS). The use of this racemic mixture results in the synthesis of a pair of diastereomeric peptides, which can then be separated and evaluated for their distinct biological activities.

This document provides detailed application notes and protocols for the utilization of this compound in Fmoc-based solid-phase peptide synthesis.

Principle of the Method

The core principle involves the coupling of the free amine of this compound to the growing peptide chain on a solid support. As the starting material is a racemic mixture, this coupling step will produce two distinct peptide populations: one incorporating L-valine and the other D-valine at the specified position. These two populations are diastereomers of each other and will ideally be produced in a 1:1 ratio. Following the completion of the synthesis and cleavage from the resin, the diastereomeric peptides can be separated and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin or Wang resin (pre-loaded with the C-terminal amino acid if desired).

  • Amino Acids: Fmoc-protected amino acids for the peptide sequence.

  • This compound: DL-Valine ethyl ester hydrochloride.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Fmoc-Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether (cold).

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.

On-Resin N-acylation of this compound

This protocol assumes the peptide chain has been elongated up to the position where the DL-valine is to be incorporated and the N-terminal Fmoc group has been removed.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation of the Peptide-Resin Carboxyl Group:

    • In a separate vessel, dissolve HBTU (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

    • Add this activation mixture to the swollen and deprotected peptide-resin.

    • Agitate the mixture for 15-20 minutes at room temperature to activate the C-terminal carboxyl group of the resin-bound peptide.

  • Neutralization and Coupling of this compound:

    • In a separate vial, dissolve this compound (5 equivalents) in DMF.

    • Neutralize the hydrochloride salt by adding DIPEA (5.5 equivalents) to the solution.

    • Add the neutralized this compound solution to the activated peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time may be necessary for sterically hindered sequences.

  • Washing: After the coupling reaction, wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes. Wash the resin as described in the previous step.

  • Continuation of Peptide Synthesis: Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids in the sequence.

Peptide Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin thoroughly with DMF, DCM, and Methanol, and dry it under vacuum.

  • Treat the dry resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis of Diastereomeric Peptides
  • Dissolution: Dissolve the crude peptide mixture in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.

  • RP-HPLC Purification:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 60 minutes is a good starting point. The gradient may need to be optimized for baseline separation of the diastereomers. Diastereomeric peptides often have slightly different retention times, allowing for their separation.[3][4]

    • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the two separated diastereomeric peaks. Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final diastereomeric peptides as white powders.

Data Presentation

The successful synthesis and separation of the diastereomeric peptides can be represented by quantitative data. While specific yields and purities will be sequence-dependent, the following tables provide a template for presenting such data.

Table 1: Synthesis and Purification Summary

ParameterPeptide-L-ValPeptide-D-Val
Crude Peptide Yield (mg) \multicolumn{2}{c}{[Total Crude Yield]}
Purified Peptide Yield (mg) [Yield of L-isomer][Yield of D-isomer]
Overall Yield (%) [Calculated Yield][Calculated Yield]
Purity by HPLC (%) >95%>95%
Mass (Expected) [Calculated Mass][Calculated Mass]
Mass (Observed) [Measured Mass][Measured Mass]

Table 2: HPLC Retention Times

PeptideRetention Time (min)
Peptide-L-Val [Retention Time]
Peptide-D-Val [Retention Time]

Visualizations

Experimental Workflow

SPPS_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Activation 3. Carboxyl Activation (HBTU/HOBt/DIPEA) Fmoc_Deprotection->Activation Coupling 4. Coupling of This compound Activation->Coupling Washing 5. Washing (DMF, DCM, MeOH) Coupling->Washing Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Purification 7. RP-HPLC Purification (Diastereomer Separation) Cleavage->Purification Analysis 8. Analysis (LC-MS, Purity) Purification->Analysis

Caption: General workflow for SPPS using this compound.

Hypothetical Signaling Pathway Investigation

Peptides containing D-amino acids can be valuable tools to probe biological systems due to their increased stability. For instance, a synthetic peptide antagonist containing a D-valine residue could be used to investigate its effect on a specific receptor signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Inhibition Peptide_D_Val Peptide with D-Val (Antagonist) Peptide_D_Val->Receptor Binds and Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Investigating a signaling pathway with a D-Val peptide.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a straightforward method for the generation of diastereomeric peptides. This approach allows for the comparative evaluation of L- and D-valine containing analogues, which can be instrumental in the development of peptide-based therapeutics with improved pharmacokinetic properties. The protocols outlined in this document provide a foundation for the successful synthesis, purification, and analysis of these valuable research compounds.

References

Application Notes and Protocols: H-DL-Val-OEt.HCl as a Building Block for Novel Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

H-DL-Val-OEt.HCl, or DL-valine ethyl ester hydrochloride, is a readily available amino acid derivative that serves as a versatile building block in the synthesis of novel therapeutic peptides.[1] Its ethyl ester group provides temporary protection of the carboxylic acid functionality, facilitating its use in solution-phase peptide synthesis. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a model therapeutic dipeptide, Val-Val, which has demonstrated potential antimalarial and antioxidant activities.

Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and alcohols
Storage Store at 2-8°C

Application: Synthesis of a Val-Val Dipeptide with Therapeutic Potential

This section details the application of this compound in the synthesis of a Val-Val dipeptide. This dipeptide has been investigated for its therapeutic properties, including antimalarial and antioxidant effects.

Therapeutic Rationale
  • Antimalarial Activity: Dipeptides have been explored as potential antimalarial agents. Their mechanism of action can involve the inhibition of essential parasitic enzymes, such as dipeptidyl aminopeptidases (DPAPs), which are crucial for parasite growth and development.[2] Alternatively, they may interfere with host-parasite interactions or modulate host signaling pathways, such as the MAP kinase pathway, that are exploited by the parasite for its survival.[3]

  • Antioxidant Activity: Certain dipeptides exhibit antioxidant properties by scavenging free radicals and chelating pro-oxidant metal ions.[1][4][5][6][7] This can help to mitigate oxidative stress, which is implicated in the pathology of various diseases, including malaria.

Quantitative Data: Biological Activity of Valine-Containing Dipeptides

The following tables summarize the reported biological activities of valine-containing dipeptides.

Table 1: In Vivo Antimalarial Activity of Val-Val Dipeptide-Sulfonamide Conjugates against Plasmodium berghei

CompoundDose (mg/kg)Parasite Inhibition (%) - Day 7Reference
8a 5048-54[1]
8d 5048-54[1]
8g-i 5048-54[1]
Artemisinin (Standard) 5067[1]

Table 2: In Vitro Antimicrobial Activity of Leu-Val Dipeptides (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliS. typhiC. albicansA. nigerReference
8a 1.2 x 10⁻³ M5.7 x 10⁻⁴ M - 8.4 x 10⁻⁴ M-1.2 x 10⁻³ M--[6]
8b 1.1 x 10⁻³ M5.7 x 10⁻⁴ M - 8.4 x 10⁻⁴ M9.5 x 10⁻⁴ M1.1 x 10⁻³ M-1.3 x 10⁻⁴ M[6]
8c ----1.3 x 10⁻³ M-[6]
8d ---1.1 x 10⁻³ M--[6]
8g -5.7 x 10⁻⁴ M - 8.4 x 10⁻⁴ M----[6]
8h ----1.3 x 10⁻³ M-[6]
8j -5.7 x 10⁻⁴ M - 8.4 x 10⁻⁴ M----[6]
Ciprofloxacin (Standard) 9.1 x 10⁻⁴ M9.1 x 10⁻⁴ M----[6]
Fluconazole (Standard) ------[6]

Experimental Protocols

This section provides a detailed protocol for the solution-phase synthesis of a Boc-protected Val-Val dipeptide ethyl ester, followed by deprotection.

Protocol 1: Synthesis of Boc-Val-Val-OEt

This protocol is adapted from the synthesis of Leu-Val dipeptides and utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

Procedure:

  • Deprotonation of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Add triethylamine (1.1 equivalents) dropwise at 0°C.

    • Stir the mixture for 30 minutes at 0°C. The resulting solution contains the free amine of DL-valine ethyl ester.

  • Activation of Boc-L-Valine:

    • In a separate flask, dissolve Boc-L-Valine (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC.HCl (1.2 equivalents) to the solution and stir for 30 minutes at 0°C to form the activated ester.

  • Coupling Reaction:

    • To the activated Boc-L-Valine solution, add the solution of free DL-valine ethyl ester prepared in step 1.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude Boc-Val-Val-OEt by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure dipeptide.[8]

Protocol 2: Deprotection of Boc-Val-Val-OEt

Materials:

  • Boc-Val-Val-OEt

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Procedure:

  • Dissolve the purified Boc-Val-Val-OEt in a solution of 50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove TFA and DCM.

  • Precipitate the deprotected dipeptide, H-Val-Val-OEt.TFA, by adding cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The synthesized dipeptide should be characterized using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[8][9][10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the dipeptide.[10]

Visualizations

Proposed Signaling Pathway for Antioxidant Activity

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Scavenging Radical Scavenging ROS->Scavenging donates electron/H-atom ValVal Val-Val Dipeptide ValVal->Scavenging Chelation Metal Ion Chelation ValVal->Chelation OxidativeStress Oxidative Stress Reduction Scavenging->OxidativeStress Chelation->OxidativeStress MetalIons Pro-oxidant Metal Ions (e.g., Fe²⁺, Cu²⁺) MetalIons->Chelation

Caption: Proposed mechanism of antioxidant activity for the Val-Val dipeptide.

Proposed Signaling Pathway for Antimalarial Activity

Antimalarial_Pathway cluster_parasite Plasmodium Parasite cluster_host Host Erythrocyte DPAP Dipeptidyl Aminopeptidases (DPAPs) Growth Parasite Growth & Proliferation DPAP->Growth essential for MAPK_pathway MAP Kinase Pathway (e.g., MEK, ERK) ParasiteSurvival Parasite Survival MAPK_pathway->ParasiteSurvival promotes ValVal Val-Val Dipeptide ValVal->DPAP inhibition ValVal->MAPK_pathway modulation

Caption: Plausible signaling pathways targeted by the Val-Val dipeptide for antimalarial activity.

Experimental Workflow for Val-Val Dipeptide Synthesis

Synthesis_Workflow Start Start Materials: - Boc-L-Valine - this compound Deprotonation Deprotonation of This compound (TEA, DCM) Start->Deprotonation Activation Activation of Boc-L-Valine (EDC.HCl, HOBt, DCM) Start->Activation Coupling Coupling Reaction (DCM, RT, 12-24h) Deprotonation->Coupling Activation->Coupling Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) Coupling->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Boc_Dipeptide Boc-Val-Val-OEt Purification->Boc_Dipeptide Deprotection_step Boc Deprotection (TFA, DCM) Boc_Dipeptide->Deprotection_step Final_Product H-Val-Val-OEt.TFA Deprotection_step->Final_Product Characterization Characterization (HPLC, MS, NMR) Final_Product->Characterization

Caption: Workflow for the solution-phase synthesis of the Val-Val dipeptide.

References

Application Notes and Protocols: Synthesis of H-DL-Val-OEt.HCl via Esterification of DL-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of DL-valine ethyl ester hydrochloride (H-DL-Val-OEt.HCl) through the Fischer esterification of DL-valine. The protocol detailed herein utilizes the thionyl chloride method in ethanol (B145695), a common and effective procedure for the preparation of amino acid ester hydrochlorides. This method is crucial for peptide synthesis and the development of various pharmaceutical intermediates. These application notes include detailed experimental procedures, safety precautions, and characterization data to ensure reproducible and high-purity synthesis in a laboratory setting.

Introduction

The esterification of amino acids is a fundamental protecting group strategy in peptide synthesis and medicinal chemistry. The carboxylic acid group of an amino acid is converted to an ester to prevent its participation in subsequent amide bond formation reactions. DL-valine ethyl ester hydrochloride is a valuable building block in the synthesis of various peptides and pharmaceutical compounds.

The synthesis described here follows the principle of Fischer-Speier esterification, where an alcohol reacts with a carboxylic acid in the presence of a strong acid catalyst. In this protocol, thionyl chloride (SOCl₂) is used, which reacts with ethanol to generate anhydrous hydrochloric acid in situ. This method is highly efficient for the esterification of amino acids.

Reaction Scheme

The overall reaction for the esterification of DL-valine to its ethyl ester hydrochloride is as follows:

Reactants: DL-valine, Ethanol, Thionyl Chloride Product: DL-valine ethyl ester hydrochloride (this compound)

Experimental Protocols

3.1. Materials and Equipment

Reagents Equipment
DL-valineRound-bottom flask (500 mL)
Absolute Ethanol (EtOH)Reflux condenser
Thionyl chloride (SOCl₂)Magnetic stirrer with heating mantle
Diethyl ether (anhydrous)Dropping funnel
Ice bath
Rotary evaporator
Buchner funnel and flask
pH paper
Glassware for recrystallization

3.2. Synthesis of this compound

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add DL-valine (e.g., 11.7 g, 0.1 mol).

  • Solvent Addition: To the flask, add absolute ethanol (e.g., 200 mL). Stir the suspension at room temperature.

  • Acid Catalyst Generation: Cool the flask in an ice bath to 0-5 °C. Slowly add thionyl chloride (e.g., 11.9 g, 7.3 mL, 0.1 mol) dropwise to the stirred suspension over a period of 30-45 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition of thionyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator under reduced pressure.

  • Purification by Recrystallization: To the resulting crude product, add a small amount of cold absolute ethanol to dissolve the solid. Then, slowly add anhydrous diethyl ether until the solution becomes turbid. Cool the mixture in an ice bath to induce crystallization.

  • Isolation of Product: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular FormulaC₇H₁₆ClNO₂N/A
Molecular Weight181.66 g/mol N/A
AppearanceWhite crystalline solid
Melting Point~94 °C
SolubilitySoluble in water and ethanol

Table 2: Typical Reaction Parameters and Yield

Parameter Value
Molar Ratio (DL-valine:SOCl₂)1:1
Reaction TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Expected Yield80-90%

Mandatory Visualizations

Esterification_Reaction cluster_reactants Reactants DL_Valine DL-Valine (CH3)2CHCH(NH2)COOH Product This compound [(CH3)2CHCH(NH3+)COOCH2CH3]Cl- DL_Valine->Product + Ethanol, SOCl2 Ethanol Ethanol CH3CH2OH Ethanol->Product SOCl2 Thionyl Chloride SOCl2 SOCl2->Product Experimental_Workflow A 1. Mix DL-valine and Ethanol B 2. Cool to 0-5°C A->B C 3. Add Thionyl Chloride Dropwise B->C D 4. Reflux for 4-6 hours C->D E 5. Evaporate Solvent D->E F 6. Recrystallize from Ethanol/Ether E->F G 7. Filter and Wash Product F->G H 8. Dry under Vacuum G->H

Deprotection of the amino group of H-DL-Val-OEt.HCl for peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Deprotection and Coupling of H-DL-Val-OEt.HCl

Topic: Deprotection of the Amino Group of this compound for Peptide Coupling

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid ethyl ester hydrochlorides, such as DL-Valine (B559544) ethyl ester hydrochloride (this compound), are common and cost-effective building blocks in solution-phase peptide synthesis. The hydrochloride salt protects the amine functionality, enhancing shelf-life and simplifying handling. However, for the amino group to act as a nucleophile and form a new peptide (amide) bond, it must be deprotected. This deprotection is a simple acid-base neutralization reaction that liberates the free amine. The most efficient and widely used method for this is in situ neutralization, where the free amine is generated directly in the reaction vessel just before or during the coupling reaction. This approach minimizes handling of the often less stable free amine and streamlines the synthesis workflow.

Principle of In Situ Deprotection (Neutralization)

The core of the deprotection process is the reaction between the ammonium (B1175870) salt of the valine ester and a non-nucleophilic organic base. A tertiary amine, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), is typically added to the reaction mixture. The base abstracts the proton from the ammonium group, yielding the free amine of valine ethyl ester, which can then attack the activated carboxyl group of the N-protected amino acid to form the dipeptide. The byproduct of this neutralization is a trialkylammonium salt (e.g., triethylammonium (B8662869) chloride), which is typically soluble in the reaction solvent and removed during the aqueous workup.[1]

This in situ approach is highly effective as it ensures the reactive free amine is immediately available for the coupling reaction, which is proceeding concurrently.[1]

Selection of Reagents
3.1. Neutralizing Base

The choice of base is crucial for efficient neutralization without inducing side reactions.

  • Triethylamine (TEA): A common, cost-effective base. It is sufficiently strong to deprotonate the amino acid salt.

  • N,N-Diisopropylethylamine (DIEA or Hünig's Base): A sterically hindered base. Its bulkiness prevents it from acting as a nucleophile, which can be advantageous in sensitive coupling reactions. It is often preferred to minimize side reactions.[2]

  • N-Methylmorpholine (NMM): A weaker base that can be useful in minimizing racemization, a potential side reaction during peptide coupling.[2]

3.2. Coupling Agents

To form the peptide bond, the carboxylic acid of the coupling partner must be activated. Common activating agents for solution-phase synthesis include:

  • Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC.HCl) is a popular choice for solution-phase synthesis because its urea (B33335) byproduct is water-soluble and easily removed during workup.[3]

  • Additives (e.g., HOBt, Oxyma Pure): Carbodiimide reactions are almost always performed with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl cyanohydroxyiminoacetate (Oxyma Pure). These additives react with the activated acid to form an active ester, which improves coupling efficiency and, critically, suppresses racemization.[4]

  • Onium Salts (e.g., HBTU, HATU): Reagents like HBTU and HATU are highly efficient but are often used in solid-phase synthesis. They can be used in solution-phase as well, particularly for difficult couplings.[2]

Data and Properties

Table 1: Physical Properties of Valine Ethyl Ester Hydrochloride

Property H-DL-Val-OEt·HCl H-L-Val-OEt·HCl
CAS Number 23358-42-1 17609-47-1
Molecular Formula C₇H₁₆ClNO₂ C₇H₁₅NO₂·HCl
Molecular Weight 181.66 g/mol 181.65 g/mol
Appearance White Powder White Powder

| Melting Point | 94°C | 102-105°C |

Data sourced from references[5][6][7].

Table 2: Comparison of Common Reagents for In Situ Neutralization and Coupling

Parameter Method 1 Method 2 Method 3
N-Protected Amino Acid Boc-AA-OH Z-AA-OH Fmoc-AA-OH
Amine Component H-DL-Val-OEt·HCl H-DL-Val-OEt·HCl H-DL-Val-OEt·HCl
Coupling Agent EDC·HCl / HOBt TBTU DEPBT
Base DIEA or TEA DIEA TEA
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF) DMF Tetrahydrofuran (THF)

| Key Advantage | Cost-effective; water-soluble byproducts.[3][8] | High coupling efficiency.[9] | Good for sterically hindered couplings.[3] |

Visualized Workflow and Chemistry

Here, we visualize the chemical transformation and the general experimental workflow for the process.

Chemical Deprotection and Coupling Scheme cluster_start Starting Materials cluster_reaction Reaction cluster_product Products start_val This compound (Ammonium Salt) free_amine Free Amine of Val-OEt (Nucleophile) start_val->free_amine Deprotonation start_boc N-Protected Amino Acid (e.g., Boc-Ala-OH) activated_acid Activated Acid (via EDC/HOBt) start_boc->activated_acid Activation start_base Tertiary Base (e.g., Triethylamine) start_base->free_amine byproduct Triethylammonium Chloride + EDC-Urea start_base->byproduct dipeptide Protected Dipeptide (e.g., Boc-Ala-Val-OEt) free_amine->dipeptide Nucleophilic Attack (Peptide Bond Formation) activated_acid->dipeptide

Caption: Chemical scheme for the in situ deprotection and subsequent peptide coupling.

Experimental Workflow reagents 1. Dissolve N-Protected AA, Coupling Agents (EDC, HOBt) in Anhydrous DCM add_val 2. Add this compound to the solution reagents->add_val cool 3. Cool Reaction Mixture to 0°C (Ice Bath) add_val->cool add_base 4. Add Base (TEA or DIEA) Dropwise cool->add_base react 5. Stir at 0°C, then Warm to Room Temperature Overnight add_base->react workup 6. Aqueous Workup react->workup wash_acid 7a. Wash with 1N HCl workup->wash_acid Removes Base wash_base 7b. Wash with sat. NaHCO₃ wash_acid->wash_base Removes Unreacted Acid, HOBt wash_brine 7c. Wash with Brine wash_base->wash_brine Removes Aqueous Traces dry 8. Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry evaporate 9. Evaporate Solvent (Rotary Evaporator) dry->evaporate purify 10. Purify Crude Product (e.g., Column Chromatography) evaporate->purify

Caption: Step-by-step workflow for solution-phase peptide synthesis.

Detailed Experimental Protocol

This protocol describes a standard procedure for the synthesis of a dipeptide (e.g., Boc-Ala-Val-OEt) using this compound and a Boc-protected amino acid via EDC/HOBt coupling in solution.

Materials and Equipment
  • Reagents:

    • N-Boc-Amino Acid (e.g., Boc-L-Alanine) (1.0 eq)

    • H-DL-Val-OEt·HCl (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.1 - 2.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1N Hydrochloric Acid (HCl) solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Silica (B1680970) gel for column chromatography

Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the N-Boc-Amino Acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous Dichloromethane (DCM). The volume should be sufficient to ensure all reagents are fully dissolved.

    • Add H-DL-Val-OEt·HCl (1.0 eq) to the flask and stir until it is suspended or dissolved.

  • In Situ Deprotection and Coupling:

    • Cool the reaction flask in an ice bath to 0°C with continuous stirring.

    • Slowly add the base (TEA, 2.2 eq or DIEA, 1.1 eq) dropwise to the cold mixture over several minutes. A precipitate of trialkylammonium chloride may form.

    • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.

    • Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring overnight (12-18 hours).

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting N-Boc-amino acid.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the reaction mixture with additional DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1N HCl (2 times): This removes unreacted amine and the tertiary amine base.[4][9]

      • Saturated NaHCO₃ solution (2 times): This removes unreacted carboxylic acid and HOBt.[4][9]

      • Brine (1 time): This removes residual water and salts.[4][9]

    • During each wash, gently shake the separatory funnel, venting frequently. Allow the layers to separate fully before draining the organic layer.

  • Isolation of Crude Product:

    • Dry the washed organic layer over anhydrous Na₂SO₄, filter the solution to remove the drying agent, and collect the filtrate.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude dipeptide, which may be an oil or a solid.[3][8]

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure protected dipeptide.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • EDC·HCl is a skin and respiratory irritant. Handle with care.

  • DCM is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Enzymatic Reactions Involving DL-Valine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Valine ethyl ester hydrochloride is a racemic mixture of the ethyl esters of D- and L-valine. The separation of these enantiomers is crucial for the synthesis of chirally pure active pharmaceutical ingredients (APIs) and other fine chemicals, as the biological activity of such compounds is often enantiomer-dependent. Enzymatic kinetic resolution is a powerful and widely used method for achieving this separation due to its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of DL-Valine ethyl ester hydrochloride using lipases, a class of enzymes that catalyze the hydrolysis of esters. The protocols described herein focus on the use of two common and effective lipases: Pseudomonas cepacia lipase (B570770) (PCL) and Candida antarctica lipase B (CALB).

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that an enzyme will react at different rates with the two enantiomers of a racemic substrate. In the case of DL-Valine ethyl ester hydrochloride, a lipase will preferentially catalyze the hydrolysis of one enantiomer (typically the L-enantiomer) into the corresponding carboxylic acid (L-valine), leaving the other enantiomer (D-valine ethyl ester) largely unreacted. This difference in reactivity allows for the separation of the L-valine and the D-valine ethyl ester at the end of the reaction, typically when the conversion reaches approximately 50%.

Data Presentation

The following tables summarize typical quantitative data obtained from the enzymatic kinetic resolution of DL-amino acid esters using different lipases. While specific data for DL-Valine ethyl ester hydrochloride is consolidated from various sources, these tables provide a comparative overview of the expected performance of different enzymatic systems.

Table 1: Comparison of Lipases for the Kinetic Resolution of DL-Amino Acid Esters

EnzymeSubstrateConversion (%)Enantiomeric Excess of Product (ee_p, %)Enantiomeric Excess of Substrate (ee_s, %)Enantioselectivity (E)Reference
Pseudomonas cepacia Lipase (PCL)DL-Phenylalanine ethyl ester48>99 (L-Acid)96 (D-Ester)>200[1]
Candida antarctica Lipase B (CALB)rac-Indanyl acetate (B1210297)~50>99 (Alcohol)>99 (Acetate)High[2]
Rhizopus delemar LipaseDL-Amino acid esters-80-97 (S-ester)->100[1]
Porcine Pancreatic Lipase (PPL)DL-Homophenylalanine methyl ester5095 (L-Acid)95 (D-Ester)77[3]

Table 2: Influence of Reaction Conditions on the Kinetic Resolution of Amino Acid Esters with Pseudomonas cepacia Lipase

ParameterCondition 1Condition 2Effect on Enantioselectivity
Solvent Toluene (B28343)Diisopropyl ether (DIPE)DIPE often leads to higher E values.
Temperature 30°C45°CLower temperatures can sometimes increase enantioselectivity.
pH 7.0 (Phosphate Buffer)8.0 (Tris-HCl Buffer)Optimal pH depends on the specific lipase and substrate.
Acylating Agent (for transesterification) Vinyl acetateIsopropenyl acetateVinyl acetate is a common and effective acyl donor.

Experimental Protocols

The following are detailed protocols for the kinetic resolution of DL-Valine ethyl ester hydrochloride using Pseudomonas cepacia lipase and Candida antarctica lipase B.

Protocol 1: Kinetic Resolution of DL-Valine Ethyl Ester Hydrochloride via Hydrolysis using Pseudomonas cepacia Lipase (PCL)

This protocol describes the enantioselective hydrolysis of the L-enantiomer of valine ethyl ester.

Materials:

  • DL-Valine ethyl ester hydrochloride

  • Pseudomonas cepacia lipase (e.g., Amano Lipase PS, immobilized or free)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Toluene or Diisopropyl ether (DIPE)

  • Sodium hydroxide (B78521) solution (1 M) for pH adjustment

  • Hydrochloric acid solution (1 M) for pH adjustment

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve DL-Valine ethyl ester hydrochloride (e.g., 1 g, 5.5 mmol) in phosphate buffer (50 mL).

    • Add an equal volume of an organic solvent such as toluene or DIPE (50 mL) to create a biphasic system.

    • Adjust the pH of the aqueous phase to 7.0 using 1 M NaOH.

    • Add Pseudomonas cepacia lipase (e.g., 100 mg of immobilized lipase or an appropriate amount of free enzyme).

  • Enzymatic Reaction:

    • Stir the mixture vigorously at a controlled temperature (e.g., 30°C) to ensure good mixing of the two phases.

    • Monitor the progress of the reaction by periodically measuring the consumption of NaOH required to maintain the pH at 7.0 (as the hydrolysis of the ester produces valine, which is acidic in its zwitterionic form at this pH). Alternatively, samples can be withdrawn at time intervals for HPLC analysis.

    • Stop the reaction when the conversion reaches approximately 50% (typically after several hours to a day).

  • Work-up and Separation:

    • Filter off the immobilized enzyme (if used). For free enzyme, proceed to the next step.

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the aqueous and organic layers.

    • Aqueous Layer (contains L-Valine):

      • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any remaining unreacted ester.

      • Adjust the pH of the aqueous solution to the isoelectric point of valine (pH ~6.0) with 1 M HCl to precipitate the L-valine.

      • Collect the precipitated L-valine by filtration, wash with cold water, and dry under vacuum.

    • Organic Layer (contains D-Valine Ethyl Ester):

      • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

      • Dry the organic layer over anhydrous sodium sulfate.

      • Remove the solvent under reduced pressure using a rotary evaporator to obtain the D-valine ethyl ester.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the L-valine and D-valine ethyl ester using chiral HPLC.

Protocol 2: Kinetic Resolution of DL-Valine Ethyl Ester Hydrochloride via Transesterification using Candida antarctica Lipase B (CALB)

This protocol describes the enantioselective acylation of one of the enantiomers.

Materials:

  • DL-Valine ethyl ester hydrochloride

  • Candida antarctica lipase B (e.g., Novozym 435, immobilized)

  • Anhydrous organic solvent (e.g., Diisopropyl ether - DIPE, or tert-Butyl methyl ether - MTBE)

  • Acyl donor (e.g., Vinyl acetate or Isopropenyl acetate)

  • Triethylamine (B128534) (for neutralization of HCl)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask, suspend DL-Valine ethyl ester hydrochloride (e.g., 1 g, 5.5 mmol) in the anhydrous organic solvent (50 mL).

    • Add triethylamine (0.77 mL, 5.5 mmol) to neutralize the hydrochloride and liberate the free base of the ester. Stir for 10 minutes.

    • Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

    • Add immobilized Candida antarctica lipase B (e.g., 100 mg).

  • Enzymatic Reaction:

    • Stir the mixture at a controlled temperature (e.g., 45°C).

    • Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by GC or HPLC.

    • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Work-up and Separation:

    • Wash the filtrate with water to remove the triethylamine hydrochloride.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Separate the resulting N-acetyl-valine ethyl ester from the unreacted valine ethyl ester by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Analysis:

    • Determine the enantiomeric excess of the separated N-acetyl-valine ethyl ester and the unreacted valine ethyl ester using chiral HPLC.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Kinetic Resolution via Hydrolysis

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_analysis Analysis start DL-Valine Ethyl Ester HCl dissolve Dissolve in Buffer/Organic Solvent start->dissolve ph_adjust Adjust pH to 7.0 dissolve->ph_adjust add_enzyme Add Lipase (e.g., PCL) ph_adjust->add_enzyme react Stir at Controlled Temperature (e.g., 30°C) add_enzyme->react monitor Monitor Reaction Progress (Target ~50% Conversion) react->monitor stop Stop Reaction & Remove Enzyme monitor->stop separate Separate Aqueous and Organic Phases stop->separate aq_workup Aqueous Phase Work-up (Isolate L-Valine) separate->aq_workup org_workup Organic Phase Work-up (Isolate D-Valine Ethyl Ester) separate->org_workup hplc Chiral HPLC Analysis (Determine ee) aq_workup->hplc org_workup->hplc

Caption: Workflow for lipase-catalyzed hydrolysis of DL-Valine ethyl ester HCl.

Diagram 2: Logical Relationship in Enzymatic Kinetic Resolution

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products dl_ester DL-Valine Ethyl Ester HCl hydrolysis Enantioselective Hydrolysis dl_ester->hydrolysis lipase Lipase lipase->hydrolysis l_acid L-Valine hydrolysis->l_acid Fast d_ester D-Valine Ethyl Ester hydrolysis->d_ester Slow (Unreacted)

Caption: Principle of enantioselective hydrolysis in kinetic resolution.

References

Application Notes and Protocols: H-DL-Val-OEt.HCl in the Synthesis of Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of valine ethyl ester hydrochloride in the synthesis of chiral ligands, which are pivotal in asymmetric catalysis. A significant challenge in this process is the use of the racemic starting material, H-DL-Val-OEt.HCl. To generate an effective chiral ligand, the resolution of this racemic mixture into its constituent enantiomers is a prerequisite. This document outlines the protocols for this resolution, followed by the synthesis of a representative chiral Schiff base ligand from the resulting H-L-Val-OEt.HCl, and its application in asymmetric catalysis.

Resolution of Racemic DL-Valine Ethyl Ester Hydrochloride

The synthesis of an effective chiral ligand necessitates the use of an enantiomerically pure precursor. Starting with this compound, a resolution step is mandatory to separate the D- and L-enantiomers. Below is a protocol for the chemical resolution of DL-valine, which can be adapted for its ethyl ester derivative, based on the formation of diastereomeric salts.

Experimental Protocol: Chemical Resolution of DL-Valine

This protocol describes the resolution of DL-valine using a chiral resolving agent, such as D-dibenzoyltartaric acid (D-DBTA). The principle relies on the differential solubility of the resulting diastereomeric salts.[1]

  • Preparation of the Diastereomeric Salt:

    • Dissolve racemic valine (DL-Val) and the resolving agent (e.g., D-DBTA) in a 1:0.5-1.2 molar ratio in a dilute inorganic acid solution (e.g., 0.2-0.8 M HCl or H₂SO₄). The solvent volume should be 8-16 times the mass of valine.[1]

    • Heat the mixture to 60-100°C with stirring for 0.5-2.0 hours to ensure complete dissolution and salt formation.[1]

    • Gradually cool the solution to room temperature to allow for the crystallization of the less soluble diastereomeric salt (e.g., D-Valine-D-DBTA salt).

    • Filter the crystalline salt and wash it with a suitable solvent such as diethyl ether, acetone, or cold water.[1]

  • Liberation of the Enantiomer:

    • Neutralize the filtered crystalline salt with a base (e.g., ammonia (B1221849) water, sodium hydroxide) in a solvent like water or ethanol (B145695) to precipitate the chiral resolving agent and liberate the free amino acid enantiomer (e.g., D-Valine).[1]

    • The mother liquor, containing the more soluble diastereomeric salt (e.g., L-Valine-D-DBTA salt), is also treated with a base to recover the other enantiomer (e.g., L-Valine).

    • Filter and wash the precipitated enantiomers to purify them.

Note: For this compound, a similar principle can be applied, although solvent systems may need to be optimized for the ester's solubility.

Synthesis of Chiral Ligands from H-L-Val-OEt.HCl

Once the L-enantiomer of valine ethyl ester hydrochloride is isolated, it can be used to synthesize a variety of chiral ligands. A common class of such ligands are Schiff bases, formed by the condensation of an amine with an aldehyde or ketone. Many of these syntheses first involve the reduction of the valine ester to the corresponding amino alcohol, L-valinol.

Synthesis of L-Valinol from H-L-Val-OEt.HCl

L-valinol is a versatile chiral building block for many ligands, including BOX and PyBOX types. It can be synthesized by the reduction of L-valine or its esters.[2]

This protocol is adapted from a procedure using borane-methyl sulfide (B99878) (BMS) for the reduction.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a solution of L-valine in dry tetrahydrofuran (B95107) (THF).[3]

    • Cool the mixture in an ice bath (0-10°C).

    • Slowly add borane-methyl sulfide (BMS) complex to the cooled solution. Caution: Hydrogen gas is evolved.[3]

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for approximately 16 hours.[3]

    • Cool the reaction mixture again in an ice bath and carefully quench the excess reducing agent by the slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH).[3]

    • Stir the resulting mixture for 30 minutes.

  • Isolation and Purification:

    • Filter the white precipitate that forms.

    • Extract the filtrate with a suitable organic solvent, such as ethyl ether.[3]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude L-valinol by vacuum distillation.[3]

Synthesis of a Chiral Schiff Base Ligand

Chiral Schiff base ligands are readily synthesized by the condensation of a chiral amine or amino alcohol with an aldehyde, often salicylaldehyde (B1680747) or its derivatives.

  • Reaction Setup:

    • Dissolve L-valinol (1.0 eq) in a suitable solvent such as ethanol or toluene (B28343) in a round-bottom flask equipped with a magnetic stirrer.

    • Add salicylaldehyde (1.0 eq) to the solution.[4]

  • Reaction:

    • For reactions in toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction by azeotropic distillation, driving the equilibrium towards the imine product. Reflux the mixture for 4-6 hours.[4]

    • Alternatively, in a solvent like ethanol, the reaction can be carried out at reflux for a few hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.[4]

    • The crude product, often a yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).[4]

Application in Asymmetric Catalysis

Chiral ligands derived from valine are extensively used in a variety of asymmetric catalytic reactions, including Henry reactions, Michael additions, and cyclopropanations. The chiral environment created by the ligand-metal complex directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

Data on Catalytic Performance

The effectiveness of a chiral ligand is quantified by the yield and the enantiomeric excess (ee) of the product in a given catalytic reaction. Below is a summary of representative data for asymmetric reactions catalyzed by metal complexes of valine-derived ligands.

Ligand TypeMetal CatalystReaction TypeSubstrateYield (%)Enantiomeric Excess (ee%)Reference
Valine-derived imineCobalt complexHenry ReactionBenzaldehyde & NitromethaneExcellentHigh[1]
Cubane-based Schiff BaseCu(OTf)₂Michael Addition2-cyclohexen-1-one>9912[5][6]
Cubane-based Schiff BaseCu(OTf)·(CH₃CN)₄CyclopropanationStyrene & Ethyl diazoacetate828 (cis), 6 (trans)[5][6]

Note: The performance of the catalyst is highly dependent on the specific ligand structure, metal center, substrates, and reaction conditions.

Diagrams

Logical Workflow for Chiral Ligand Synthesis from this compound

G cluster_0 Resolution of Racemic Starting Material cluster_1 Synthesis of Chiral Precursor cluster_2 Chiral Ligand Synthesis start This compound resolution Chemical Resolution (e.g., with D-DBTA) start->resolution enantiomers Separated Enantiomers (H-L-Val-OEt.HCl and H-D-Val-OEt.HCl) resolution->enantiomers l_val_ester H-L-Val-OEt.HCl reduction Reduction (e.g., with BMS or LiAlH4) l_val_ester->reduction l_valinol L-Valinol reduction->l_valinol valinol_in L-Valinol condensation Condensation Reaction valinol_in->condensation salicylaldehyde Salicylaldehyde salicylaldehyde->condensation schiff_base Chiral Schiff Base Ligand condensation->schiff_base

Caption: Workflow for obtaining a chiral ligand from racemic valine ethyl ester.

Experimental Workflow for Chiral Schiff Base Synthesis

G reagents L-Valinol + Salicylaldehyde in Toluene reflux Reflux with Dean-Stark Trap (4-6 hours) reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Solvent Removal (Rotary Evaporator) cool->evaporate crude Crude Product (Yellow Oil/Solid) evaporate->crude recrystallize Recrystallization (e.g., Ethanol/Hexane) crude->recrystallize product Purified Chiral Schiff Base Ligand recrystallize->product

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis using H-DL-Val-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a cornerstone of peptide and medicinal chemistry, offering flexibility in scale-up and purification strategies. This document provides detailed application notes and protocols for the synthesis of dipeptides utilizing H-DL-Valine ethyl ester hydrochloride (H-DL-Val-OEt.HCl) as a key starting material. The protocols described herein focus on the coupling of an N-terminally protected amino acid with this compound, followed by the deprotection of the resulting dipeptide. This methodology is fundamental for the construction of more complex peptide chains.

Core Concepts

The synthesis of a dipeptide in solution-phase generally involves three key stages:

  • Protection: The N-terminus of the first amino acid is protected with a suitable group, commonly the tert-butyloxycarbonyl (Boc) group, to prevent self-coupling and other side reactions.

  • Coupling: The protected amino acid's carboxyl group is activated using a coupling agent and then reacted with the free amino group of the second amino acid ester, in this case, this compound.

  • Deprotection: The N-terminal protecting group is removed from the newly formed dipeptide to allow for further chain elongation or to yield the final product.

Experimental Protocols

Protocol 1: N-Boc Protection of an Amino Acid (Example: L-Alanine)

This protocol describes the protection of the amino group of L-Alanine with a tert-butyloxycarbonyl (Boc) group.

Materials:

Procedure:

  • Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing 1 equivalent of NaOH.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous solution to a pH of 2-3 with a cold 1N HCl solution or citric acid.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-Alanine.

Protocol 2: Dipeptide Synthesis via Carbodiimide Coupling (N-Boc-L-Ala-DL-Val-OEt)

This protocol details the coupling of N-Boc-L-Alanine with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • N-Boc-L-Alanine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-L-Alanine (1 equivalent), this compound (1 equivalent), and HOBt (1 equivalent) in DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA or TEA (1 equivalent) to neutralize the hydrochloride salt.

  • Add EDC (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 3: N-Boc Deprotection of Dipeptide Ester

This protocol describes the removal of the N-Boc protecting group from the dipeptide ester using Trifluoroacetic acid (TFA).

Materials:

  • N-Boc-L-Ala-DL-Val-OEt

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc-L-Ala-DL-Val-OEt (1 equivalent) in a solution of 25-50% TFA in DCM.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the dipeptide ester, H-L-Ala-DL-Val-OEt.

  • Alternatively, the product can be precipitated as a salt by adding cold diethyl ether to the concentrated residue from step 3.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the solution-phase synthesis of a dipeptide. Actual yields may vary depending on the specific amino acids and reaction conditions.

Table 1: Representative Yields for N-Boc Protection of Amino Acids

Amino AcidProtecting AgentBaseSolventReaction Time (h)Yield (%)Reference
L-Alanine(Boc)₂ONaOHDioxane/H₂O1285-95Generic Procedure
L-Phenylalanine(Boc)₂ONaOHtert-Butanol/H₂O1278-87[2]
L-Valine(Boc)₂ONaOHDioxane/H₂O1685[2]

Table 2: Representative Yields for Dipeptide Coupling Reactions

N-Protected Amino AcidAmino Acid EsterCoupling ReagentsBaseSolventReaction Time (h)Yield (%)Reference
Boc-Valine4-Amino-N-(4-pyridinyl)butanamideEDC, HOBt, DMAP-CH₃CN1465[3]
N-Cinnamoyl-Amino AcidAmino Acid Ethyl Ester HClHBTUNMMDMF0.7570-85[4]
N-Boc-L-Proline1-PhenethylamineBTFFH, DIPEA-1,2-DCE491[5]

Table 3: Representative Yields for N-Boc Deprotection

SubstrateDeprotecting AgentSolventReaction Time (h)Yield (%)Reference
N-Boc-Amino Acid Ester25% TFADCM2>95 (crude)[1]
N-Boc-Dipeptide2 equiv. TFA in Ionic Liquid-0.17~90[6]
N-Boc-Amine5 equiv. TFA (Microwave)DCM0.5>90[7][8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solution-phase dipeptide synthesis described in the protocols.

Solution_Phase_Peptide_Synthesis A Start: Amino Acid 1 (e.g., L-Alanine) B N-Boc Protection ((Boc)2O, Base) A->B Step 1 C N-Boc-Amino Acid 1 B->C E Coupling Reaction (EDC, HOBt, Base) C->E D Start: This compound D->E Step 2 F N-Boc-Dipeptide Ester (N-Boc-Ala-Val-OEt) E->F G N-Boc Deprotection (TFA in DCM) F->G Step 3 H Final Product: Dipeptide Ester (H-Ala-Val-OEt) G->H

Caption: Workflow for Solution-Phase Dipeptide Synthesis.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific substrates and desired outcomes. Always follow appropriate laboratory safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: Peptide Synthesis with H-DL-Val-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges, particularly low yields, when using H-DL-Val-OEt.HCl in their experiments.

Troubleshooting Guide

Low yields in peptide synthesis can arise from various factors, from reaction conditions to the nature of the starting materials. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Significantly Low Yield of the Desired Peptide

When encountering a drastically low yield, it is crucial to systematically evaluate each stage of the synthesis process. The flowchart below outlines a logical troubleshooting workflow.

G A Start: Low Peptide Yield B Is the Stereochemistry of the Final Peptide Critical? A->B C Using this compound (a racemic mixture) will result in a complex mixture of diastereomers. This is a primary cause of low yield for a specific stereoisomer. B->C Yes E Proceed with troubleshooting general synthesis parameters. B->E No D Consider using an enantiomerically pure starting material (e.g., H-L-Val-OEt.HCl or H-D-Val-OEt.HCl). C->D F Review Coupling Conditions E->F G Incomplete Coupling F->G Issue Identified I Check for Side Reactions F->I Conditions OK H Optimize Coupling Reagent, Time, and Temperature. Consider double coupling. G->H O End: Yield Improved H->O J Racemization or other side reactions detected? I->J Analysis K Add racemization suppressants (e.g., HOBt, Oxyma). Adjust base and temperature. J->K Yes L Review Deprotection and Purification Steps J->L No K->O M Product loss during purification? L->M Analysis N Optimize purification protocol (e.g., gradient, column chemistry). M->N Yes M->O No N->O

Caption: Troubleshooting workflow for low peptide yield.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide yield so low when using this compound?

A1: The primary reason for low yield of a specific peptide is the use of a racemic mixture. This compound contains both the D and L enantiomers of valine ethyl ester. In peptide synthesis, this will result in the formation of a mixture of diastereomeric peptides, which are often difficult to separate. Consequently, the yield of any single, desired stereoisomer will be significantly reduced. For targeted peptide synthesis, it is highly recommended to use an enantiomerically pure starting material, such as H-L-Val-OEt.HCl or H-D-Val-OEt.HCl, depending on the desired configuration of your final peptide.

Q2: What are the most common side reactions in peptide synthesis and how can I minimize them?

A2: Common side reactions include racemization, aspartimide formation, and diketopiperazine formation.[1][2]

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid.[3] It can be minimized by using coupling reagents with racemization-suppressing additives like HOBt or Oxyma, and by carefully controlling the base and temperature during the reaction.[3][4]

  • Aspartimide Formation: This can occur with aspartic acid residues. Using a different protecting group strategy or specific coupling conditions can mitigate this.[5]

  • Diketopiperazine Formation: This is common at the dipeptide stage and can be reduced by choosing an appropriate resin and N-terminal protecting group.

Q3: How can I improve the coupling efficiency of my reaction?

A3: To improve coupling efficiency, you can:

  • Optimize the Coupling Reagent: Use highly efficient coupling reagents such as HATU, HCTU, or TBTU.[4][6]

  • Double Couple: Perform the coupling step twice to ensure the reaction goes to completion, especially for sterically hindered amino acids like valine.[4]

  • Increase Reaction Time and Temperature: Allowing for longer reaction times or moderately increasing the temperature can improve yields, but must be balanced against the risk of increased side reactions.[7]

  • Monitor the Reaction: Use a qualitative test like the Kaiser test to monitor the completion of the coupling reaction before proceeding to the next step.[8]

Q4: What should I consider when purifying my final peptide product?

A4: Purification, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), is a critical step.[9] When working with a product synthesized from a racemic mixture, purification will be particularly challenging due to the presence of multiple diastereomers with very similar retention times. You may need to:

  • Optimize the HPLC Gradient: A shallower gradient will provide better resolution between closely eluting peaks.

  • Consider a Different Stationary Phase: The choice of HPLC column chemistry can significantly impact separation.

  • Characterize Fractions Thoroughly: Use mass spectrometry (MS) to identify the correct product in the collected fractions.[9]

Data Presentation

Table 1: Common Coupling Reagents and Additives
Coupling ReagentAdditiveKey AdvantagesConsiderations
DCC/DICHOBt, HOSuCost-effective, widely used.Can cause racemization; DCU byproduct can be difficult to remove.[3]
HBTU/TBTU-High coupling efficiency, fast reactions.Potential for side reactions if not used correctly.
HATU/HCTU-Very high coupling efficiency, low racemization.[4]Higher cost.
PyBOP-Good for sterically hindered couplings.Can be toxic.[3]
Table 2: Troubleshooting Summary for Low Yield
SymptomPotential CauseRecommended Action
Low yield of a single stereoisomerUse of racemic this compoundUse enantiomerically pure H-L-Val-OEt.HCl or H-D-Val-OEt.HCl.
Incomplete couplingSteric hindrance of valine, inefficient couplingUse a more powerful coupling reagent (e.g., HATU), double couple, increase reaction time/temperature.[4][7]
Presence of deletion sequencesIncomplete deprotection or couplingEnsure complete Fmoc removal (if applicable) and monitor coupling reactions.[9]
Multiple peaks on HPLCDiastereomer formation, side reactionsUse enantiomerically pure starting materials, optimize reaction conditions to minimize side reactions.

Experimental Protocols

Protocol 1: Standard Peptide Coupling using HATU

This protocol outlines a general procedure for coupling an amino acid, in this case, valine ethyl ester, to a resin-bound peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (or the subsequent amino acid in the sequence)

  • This compound (or enantiomerically pure equivalent)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. If the N-terminus is Fmoc-protected, deprotect using 20% piperidine (B6355638) in DMF.

  • Activation of the Carboxylic Acid: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Addition of Base: Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

  • DCM (Dichloromethane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-bound resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.

  • Drying: Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using RP-HPLC.

Logical Relationships in Peptide Synthesis

The following diagram illustrates the core iterative cycle of solid-phase peptide synthesis (SPPS).

G A Start: Resin with Free Amine B Couple Protected Amino Acid A->B C Wash B->C D Deprotect (e.g., remove Fmoc) C->D E Wash D->E F End of Cycle: Elongated Peptide E->F G Repeat for next amino acid F->G G->B Yes H Final Cleavage & Purification G->H No

Caption: The iterative cycle of solid-phase peptide synthesis.

References

Preventing racemization of H-DL-Val-OEt.HCl during coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to help you minimize or prevent racemization during peptide coupling reactions, with a focus on scenarios involving amino acid esters like H-Val-OEt.HCl.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a single, pure enantiomer (typically the L-form) of an amino acid is converted into a mixture of both L- and D-enantiomers during a chemical reaction.[1] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid isomer into the peptide chain. This can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization during the activation of the carboxylic acid group of an N-protected amino acid:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group cyclizes to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The resulting achiral intermediate can then be attacked by the amine component (e.g., H-Val-OEt) to produce both the desired L-peptide and the undesired D-diastereomeric peptide.[1][2]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is less common but can be significant under strongly basic conditions.[1][2]

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization L_AA N-Protected L-Amino Acid Activated_AA Activated Intermediate L_AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Cyclization Racemic_Peptide_Ox L/D-Peptide Mixture Oxazolone->Racemic_Peptide_Ox + Amine (e.g., H-Val-OEt) Activated_AA2 Activated Intermediate Enolate Enolate (Achiral Intermediate) Activated_AA2->Enolate + Base Racemic_Peptide_En L/D-Peptide Mixture Enolate->Racemic_Peptide_En + H+ / + Amine L_AA_Start N-Protected L-Amino Acid L_AA_Start->L_AA L_AA_Start->Activated_AA2

Caption: The two primary pathways for racemization during peptide coupling.

Q3: Which factors have the most significant impact on racemization?

A3: Several factors can influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides (e.g., DCC, DIC) require additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to suppress racemization.[1][3][4] Onium salts (e.g., HBTU, HATU, COMU) are generally considered "low-racemization" reagents.[1]

  • Base: The strength and steric hindrance of the base used are important. Strong, non-hindered bases can increase racemization.[1][2][5]

  • Solvent: Polar solvents like DMF and NMP can favor racemization compared to less polar alternatives.[1][5]

  • Temperature: Higher reaction temperatures can increase the rate of racemization.[5]

  • Amino Acid Structure: Certain amino acids, such as histidine (His) and cysteine (Cys), are particularly prone to racemization.[1][6]

Q4: The starting material is specified as H-DL-Val-OEt.HCl. How does this affect the coupling reaction?

A4: If your starting material is indeed a racemic mixture (DL-Valine ethyl ester), the coupling reaction with a chiral N-protected L-amino acid will produce a mixture of two diastereomers (L-L and L-D peptides). These diastereomers will likely have different physical properties (e.g., solubility, retention time in chromatography), which can complicate purification. If the goal is to synthesize a stereochemically pure peptide, you must start with an enantiomerically pure amino acid ester (e.g., H-L-Val-OEt.HCl). If you are observing racemization, it is likely occurring at the chiral center of the N-protected amino acid being activated.

Troubleshooting Guide: High Levels of Racemization Detected

You've performed a coupling reaction and chiral analysis (e.g., HPLC) shows a significant amount of the undesired D-diastereomer. Here’s a step-by-step guide to troubleshoot the issue.

Troubleshooting_Workflow cluster_1 Reagent & Additive Optimization cluster_2 Base Optimization cluster_3 Condition Optimization cluster_4 Special Cases Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additive Start->Step1 S1_Q1 Using Carbodiimide (DIC/DCC)? Step1->S1_Q1 Step2 Step 2: Assess Base Selection S2_Q1 Using DIPEA or TEA? Step2->S2_Q1 Step3 Step 3: Review Reaction Conditions S3_Q1 High Temperature? Step3->S3_Q1 Step4 Step 4: Consider Amino Acid -Specific Issues S4_Q1 Coupling His or Cys? Step4->S4_Q1 End Racemization Minimized S1_A1_Yes Add/Switch Additive: HOAt or OxymaPure > HOBt S1_Q1->S1_A1_Yes Yes S1_A1_No Using Onium Salt (HBTU/HATU)? S1_Q1->S1_A1_No No S1_A1_Yes->Step2 S1_A2 Switch to COMU for difficult couplings. S1_A1_No->S1_A2 S1_A2->Step2 S2_A1_Yes Switch to weaker/hindered base: NMM or sym-collidine S2_Q1->S2_A1_Yes Yes S2_A1_No Check stoichiometry: Use minimum required. S2_Q1->S2_A1_No No S2_A1_Yes->Step3 S2_A1_No->Step3 S3_A1 Perform coupling at 0°C or room temperature. S3_Q1->S3_A1 S3_Q2 Polar Solvent (DMF/NMP)? S3_A1->S3_Q2 S3_A2 Consider less polar solvent (e.g., DCM) if solubility allows. S3_Q2->S3_A2 S3_Q3 Prolonged Activation? S3_A2->S3_Q3 S3_A3 Add amine component immediately after activation. S3_Q3->S3_A3 S3_A3->Step4 S4_Q1->End No S4_A1 Protect His imidazole (B134444) nitrogen. Use hindered base for Cys. S4_Q1->S4_A1 S4_A1->End

Caption: A logical workflow for troubleshooting high racemization levels.

Data Presentation: Impact of Additives and Coupling Reagents

The choice of coupling reagent and additive significantly affects the degree of racemization. The following tables summarize the percentage of D-isomer formation observed in specific model reactions.

Table 1: Effect of Additives on Racemization with DIC

This table shows the percentage of D-isomer formation during the coupling of Z-Phe-Val-OH with H-Pro-NH₂ in DMF using Diisopropylcarbodiimide (DIC) as the coupling reagent.

AdditiveCoupling Reagent% D/L IsomerRecommendation
HOBtDIC14.8%Consider switching to a more effective additive.
HOAtDIC5.9%A better alternative to HOBt for suppressing racemization.
OxymaPureDIC7.7%A good, non-explosive alternative to HOBt.
Oxyma-BDIC5.1%Shows excellent racemization suppression.

Data sourced from publicly available information.[1]

Table 2: Racemization of Fmoc-L-His(Trt)-OH with Various Coupling Reagents

This table illustrates the extent of racemization when coupling the sensitive amino acid Histidine with L-Leu-OtBu.

Coupling Reagent Combination% D-ProductGeneral Observation
DIC/Oxyma1.8%Considered one of the mildest conditions, yet some racemization still occurs.
PyBop/DIPEA14.0%The use of DIPEA can significantly increase racemization.
HBTU/DIPEA24.3%High level of racemization observed.
HATU/NMM~1.8%While HATU is very reactive, using a weaker base like NMM can mitigate racemization.

Data adapted from studies on Fmoc-protected amino acids.[7][8]

Experimental Protocols

Protocol 1: General Low-Racemization Peptide Coupling (DIC/Oxyma)

This protocol describes a general procedure for coupling an N-protected L-amino acid to an amino acid ethyl ester hydrochloride, designed to minimize racemization.

Materials:

  • N-protected L-amino acid (e.g., Z-L-Phe-OH): 1.0 equivalent

  • H-L-Val-OEt.HCl: 1.05 equivalents

  • OxymaPure: 1.1 equivalents

  • N-methylmorpholine (NMM): 1.0 equivalent

  • Diisopropylcarbodiimide (DIC): 1.1 equivalents

  • Anhydrous Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Reaction vessel, magnetic stirrer, ice bath

Procedure:

  • Dissolve the N-protected L-amino acid (1.0 eq), H-L-Val-OEt.HCl (1.05 eq), and OxymaPure (1.1 eq) in the anhydrous solvent in a clean, dry reaction vessel.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add N-methylmorpholine (NMM) (1.0 eq) to neutralize the hydrochloride salt. Stir for 5 minutes.

  • Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the precipitated diisopropylurea (DIU).

  • Work up the reaction by washing the organic layer sequentially with dilute acid (e.g., 1N HCl), dilute base (e.g., 5% NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash chromatography on silica (B1680970) gel.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines the steps to determine the enantiomeric or diastereomeric purity of your synthesized peptide.

1. Sample Preparation:

  • Prepare a standard of the desired L-L dipeptide. If possible, also synthesize a standard of the L-D diastereomer to confirm peak identification.

  • Dissolve a small amount of your purified product in the HPLC mobile phase.

2. HPLC Analysis:

  • Column: A chiral stationary phase column is required (e.g., Chiralpak or Chiralcel column).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is commonly used. The exact ratio will need to be optimized for your specific dipeptide.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector set to an appropriate wavelength for your peptide (e.g., 214 nm or 254 nm).

  • Injection: Inject the prepared sample onto the column.

3. Data Analysis:

  • Identify the peaks corresponding to the L-L and L-D diastereomers based on the retention times of your standards.

  • Integrate the peak areas for both diastereomers.

  • Calculate the percentage of the undesired diastereomer (% D-isomer) using the following formula:

    % D-isomer = [Area(L-D) / (Area(L-L) + Area(L-D))] * 100

This technical guide provides a starting point for addressing racemization in your peptide synthesis experiments. By carefully selecting reagents and optimizing reaction conditions, you can significantly improve the stereochemical purity of your final products.

References

Technical Support Center: Optimizing Coupling Reagent Choice for H-DL-Val-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide coupling reactions involving H-DL-Val-OEt.HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and select the most effective coupling reagents for this sterically hindered amino acid ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low coupling efficiency with this compound. What are the likely causes and how can I improve my yield?

Low coupling efficiency when working with this compound is a frequent challenge primarily due to the steric hindrance presented by the valine side chain.[1][2] The bulky isopropyl group can impede the approach of the activated carboxylic acid to the amine, slowing down the reaction rate and leading to incomplete coupling.[2]

Troubleshooting Steps:

  • Optimize Coupling Reagent Choice: Standard coupling reagents may be insufficient. More potent activating agents are often required for sterically hindered amino acids.[1] Consider switching to uronium/aminium or phosphonium (B103445) salt-based reagents known for their high reactivity.

  • Increase Reaction Time and Equivalents: To overcome the slower reaction kinetics, extending the coupling time (e.g., from 1-2 hours to 4-24 hours) can be beneficial.[1] Additionally, increasing the equivalents of the amino acid and coupling reagent (from 3-5 to 5-10 equivalents) can drive the reaction to completion.[1]

  • Perform a Double Coupling: If a single coupling step results in a low yield, performing the coupling reaction a second time before proceeding with the next step in your synthesis can significantly improve the overall outcome.[1]

  • Consider Reaction Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done with caution as excessive heat can lead to racemization.[2]

Q2: Which coupling reagents are recommended for sterically hindered amino acids like valine derivatives?

The choice of coupling reagent is critical when dealing with sterically demanding couplings. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.[3] For challenging sequences, uronium or phosphonium salts are generally preferred.[3]

  • Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These reagents are highly efficient and form reactive active esters.[4][5]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered superior for difficult couplings due to its rapid reaction speed and lower risk of epimerization.[5][6] It forms a more reactive OAt-ester intermediate.[5]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent, though generally slightly less reactive than HATU.[5][7]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent that is highly efficient, soluble in a wide range of solvents, and can be used with only one equivalent of base.[8]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents also offer high coupling efficiency with a low risk of racemization.[3]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-methylated amino acids, which also present steric challenges.[6]

  • Carbodiimides (DCC, DIC) with Additives: While effective, carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) can lead to racemization and the formation of byproducts.[3][6] Their efficiency is significantly improved by the addition of nucleophilic additives such as:

    • HOBt (1-Hydroxybenzotriazole): Minimizes racemization by forming an active ester intermediate.[6]

    • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safer and often more effective alternative to HOBt.[9]

Q3: How do HATU and HBTU differ in their mechanism and performance?

HATU and HBTU are both highly effective uronium/aminium salt coupling reagents, but HATU generally exhibits superior performance for challenging couplings.[5]

The primary difference lies in the active ester they form with the carboxylic acid. HATU contains a 7-azabenzotriazole (HOAt) moiety, while HBTU contains a standard benzotriazole (B28993) (HOBt) moiety.[5] The nitrogen atom at the 7-position in HOAt is electron-withdrawing, which makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine group of this compound.[5] This increased reactivity leads to faster reaction times and higher yields.[5]

FeatureHATUHBTUReference
Active Moiety 7-Azabenzotriazole (HOAt)Benzotriazole (HOBt)[5]
Reactivity HigherHigh, but generally lower than HATU[5]
Reaction Speed FasterSlower[5]
Epimerization Risk LowerHigher[5]
Purity of Product Higher PurityLower Purity (in difficult sequences)[5]

Experimental Protocols

General Protocol for Coupling Reagent Screening in Solution Phase

This protocol outlines a general procedure to compare the effectiveness of different coupling reagents for the coupling of an N-protected amino acid to this compound.

  • Reagent Preparation:

    • Prepare stock solutions of the N-protected amino acid, this compound, the coupling reagents to be tested (e.g., HATU, HBTU, COMU, PyBOP, DIC/Oxyma), and a suitable base (e.g., Diisopropylethylamine - DIPEA or N-Methylmorpholine - NMM) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Reaction Setup:

    • In separate reaction vessels, place a defined amount of the N-protected amino acid and this compound.

    • To each vessel, add the respective coupling reagent and base. For carbodiimide (B86325) reactions, also add the additive (e.g., Oxyma). Ensure molar equivalents are consistent across all reactions for a fair comparison. A typical starting point is 1.1 to 1.5 equivalents of the coupling reagent and 2 to 3 equivalents of the base relative to the limiting reagent.

  • Coupling Reaction:

    • Allow the reactions to proceed at room temperature with stirring for a standardized period (e.g., 2 hours).

  • Work-up and Analysis:

    • Quench the reactions and perform an appropriate aqueous work-up to remove excess reagents and byproducts.

    • Analyze the crude product by a suitable method such as HPLC or LC-MS to determine the yield of the desired dipeptide and the presence of any side products.

Visualizations

Logical Workflow for Troubleshooting Low Coupling Yield

Troubleshooting_Workflow Start Low Coupling Yield with This compound CheckReagent Is the coupling reagent potent enough for a sterically hindered coupling? Start->CheckReagent UpgradeReagent Switch to a more potent reagent (e.g., HATU, HCTU, COMU) CheckReagent->UpgradeReagent No CheckConditions Are the reaction time and equivalents sufficient? CheckReagent->CheckConditions Yes UpgradeReagent->CheckConditions IncreaseTimeEquiv Increase reaction time (4-24h) and/or equivalents (5-10x) CheckConditions->IncreaseTimeEquiv No CheckTemp Is the reaction temperature optimal? CheckConditions->CheckTemp Yes DoubleCouple Perform a double coupling IncreaseTimeEquiv->DoubleCouple DoubleCouple->CheckTemp IncreaseTemp Cautiously increase temperature CheckTemp->IncreaseTemp No End Improved Yield CheckTemp->End Yes IncreaseTemp->End

Caption: A troubleshooting workflow for addressing low coupling efficiency.

Activation Pathways of Common Coupling Reagents

Activation_Pathways cluster_Uronium Uronium/Aminium Salt (e.g., HATU) cluster_Carbodiimide Carbodiimide (e.g., DIC/Oxyma) CarboxylicAcid1 R-COOH ActiveEster1 OAt-Active Ester CarboxylicAcid1->ActiveEster1 + HATU + Base HATU HATU PeptideBond1 Dipeptide ActiveEster1->PeptideBond1 + Amine AminoAcid1 This compound AminoAcid1->PeptideBond1 CarboxylicAcid2 R-COOH ActiveEster2 Oxyma-Active Ester CarboxylicAcid2->ActiveEster2 + DIC + Oxyma DIC DIC Oxyma Oxyma PeptideBond2 Dipeptide ActiveEster2->PeptideBond2 + Amine AminoAcid2 This compound AminoAcid2->PeptideBond2

Caption: General activation pathways for different classes of coupling reagents.

References

Technical Support Center: Purification of Peptides Synthesized with H-DL-Val-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides synthesized using H-DL-Val-OEt.HCl. The inclusion of a racemic valine derivative introduces specific challenges, primarily the formation of diastereomeric peptides, which require specialized purification strategies.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of peptides containing DL-Valine.

Problem Potential Cause Suggested Solution
Poor peak shape or broad peaks in HPLC 1. Suboptimal mobile phase pH: The pH of the mobile phase can affect the ionization state of the peptide, leading to poor chromatography.[1] 2. Peptide aggregation: Hydrophobic peptides or peptides at their isoelectric point may aggregate.[2][3] 3. Column overload: Injecting too much crude peptide can lead to peak distortion.1. Adjust pH: Add 0.1% trifluoroacetic acid (TFA) to both aqueous and organic mobile phases to ensure the peptide is protonated and improve peak shape.[1][4] For some peptides, high pH (e.g., using ammonia (B1221849) or ammonium (B1175870) bicarbonate) may provide better separation.[5] 2. Use organic modifiers or denaturants: For hydrophobic peptides, consider adding a small percentage of isopropanol (B130326) or using a denaturant like guanidine (B92328) hydrochloride in the sample solvent.[1][3] 3. Reduce sample load: Decrease the amount of peptide injected onto the column.
Incomplete separation of the target peptide from impurities 1. Inappropriate gradient: The elution gradient may be too steep, causing co-elution of closely related impurities.[1] 2. Wrong column chemistry: The stationary phase (e.g., C18) may not be optimal for the specific peptide's properties.[4][6] 3. Presence of diastereomers: The use of DL-Valine results in diastereomeric peptides which can be difficult to separate on standard achiral columns.[7][8]1. Optimize gradient: Use a shallower gradient (e.g., a smaller change in % acetonitrile (B52724) per minute) to improve resolution.[1] 2. Try different columns: Test columns with different stationary phases (e.g., C8, C4, or Phenyl) to alter selectivity.[1][6] 3. Employ chiral separation techniques: Use a chiral stationary phase (CSP) column or an achiral column with a chiral selector in the mobile phase. Alternatively, optimize conditions on a high-resolution achiral column, as diastereomers can sometimes be separated due to differences in their secondary structures.[9][10][11]
Low recovery of the purified peptide 1. Peptide precipitation on the column: The peptide may be insoluble in the mobile phase at a certain point in the gradient.[3] 2. Irreversible adsorption: The peptide may be strongly and irreversibly binding to the stationary phase.[3] 3. Peptide degradation: The peptide may be unstable under the purification conditions (e.g., acidic pH).1. Improve solubility: As with poor peak shape, consider adding organic modifiers or changing the pH.[5][3] 2. Use a different stationary phase: A less retentive column (e.g., C8 or C4 for hydrophobic peptides) may improve recovery.[1] 3. Modify purification conditions: If degradation is suspected, consider using a different pH or temperature for the purification.
Peptide is insoluble after lyophilization 1. Salt content: The final product is often a TFA salt, and variations in salt content can affect solubility.[12] 2. Aggregation: Removal of water during lyophilization can promote the aggregation of hydrophobic peptides.[12] 3. Secondary structure formation: Lyophilization can sometimes favor the formation of stable, less soluble secondary structures.[12]1. Perform salt exchange: Exchange the TFA counter-ion for acetate (B1210297) or hydrochloride, which may improve solubility and are often preferred for biological assays.[1][13] 2. Modify handling before lyophilization: Keep a minimal amount of a volatile organic solvent like ether on the peptide pellet before drying.[12] 3. Test different solubilization methods: Try dissolving the peptide in a small amount of an organic solvent like acetonitrile or DMSO before adding an aqueous buffer. For acidic peptides, raising the pH may aid dissolution.[12]

Frequently Asked Questions (FAQs)

1. Why is peptide purification necessary after synthesis with this compound?

Peptide synthesis, especially solid-phase peptide synthesis (SPPS), is not a perfectly efficient process. The crude product contains the desired peptide along with various impurities.[4] These can include:

  • Deletion sequences: Peptides missing one or more amino acids.[2]

  • Truncation sequences: Peptides that were not fully synthesized to the target length.

  • Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.[2]

  • By-products: Residual reagents and by-products from the cleavage of protecting groups.[4]

  • Diastereomers: The use of racemic DL-Valine will result in the synthesis of two diastereomeric peptides for each target sequence containing one valine residue. These diastereomers can have different biological activities and physicochemical properties, making their separation crucial.[7][8]

2. What is the primary method for purifying these peptides?

The standard and most widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][6][14] This technique separates peptides based on their hydrophobicity. A nonpolar stationary phase (commonly C18-modified silica) is used with a polar mobile phase, and peptides are eluted by gradually increasing the concentration of an organic solvent like acetonitrile.[4]

3. How can I separate the diastereomers formed from using DL-Valine?

Separating diastereomers is a key challenge. Here are the main strategies:

  • RP-HPLC on Achiral Columns: Diastereomers have different three-dimensional structures, which can lead to subtle differences in their interaction with the stationary phase.[9] By optimizing the RP-HPLC conditions (e.g., using a shallow gradient, changing the temperature, or using different ion-pairing agents), it is often possible to resolve diastereomers on a standard achiral column.[9][7]

  • Chiral Chromatography: This is a more direct approach.

    • Chiral Stationary Phases (CSPs): These columns are designed to interact differently with stereoisomers. Examples include crown-ether based columns.[10][15]

    • Chiral Mobile Phase Additives: A chiral selector can be added to the mobile phase to form transient diastereomeric complexes with the peptide isomers, allowing for their separation on an achiral column.

4. What are common impurities I should look for in my crude peptide?

Besides the expected diastereomers, you should be aware of several classes of impurities that can arise during peptide synthesis.

Impurity Type Description Common Cause
Deletion/Truncation Peptides Sequences missing one or more amino acids or prematurely terminated.[2]Incomplete coupling or deprotection steps during synthesis.[2]
Peptides with Residual Protecting Groups Protecting groups on amino acid side chains that were not completely removed.[2][16]Inefficient final cleavage/deprotection step.[16]
Oxidized/Reduced Peptides Certain amino acid residues like methionine and tryptophan are susceptible to oxidation.[2]Exposure to air or oxidative reagents during synthesis or workup.[2]
Diastereomers Stereoisomers resulting from the use of DL-Valine.[2]Incorporation of a racemic amino acid building block.
Side-Chain Modified Peptides Deamidation of asparagine and glutamine, or other side-chain reactions.[2][17]Can occur during synthesis or storage, often under acidic or basic conditions.[17]

5. Can I use methods other than HPLC for purification?

While RP-HPLC is the most common method, other techniques can be used, particularly for initial cleanup or for peptides with challenging properties:

  • Solid-Phase Extraction (SPE): SPE can be a rapid and economical method for desalting and initial purification of crude peptides.[13][18] It can be performed with a gradient elution to achieve a reasonable degree of purity.[18]

  • Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge and is often used as an orthogonal technique to RP-HPLC for very high purity requirements.[19]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is useful for removing very large or very small impurities.[20]

Experimental Protocols

General Protocol for RP-HPLC Purification of Peptides Containing DL-Valine

This protocol provides a starting point for developing a purification method. Optimization will be required for each specific peptide.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of a suitable solvent. A common starting point is 0.1% TFA in water.[1]

    • If solubility is an issue, try adding a small amount of acetonitrile or, for very hydrophobic peptides, a denaturant like 6M guanidine hydrochloride.[1]

    • Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.[21]

  • Chromatographic Conditions:

    • Column: Start with a C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A common starting gradient is 5% to 65% B over 30 minutes. This should be optimized to achieve the best separation of the target peptide from impurities and its diastereomer. A shallower gradient will generally provide better resolution.[1]

    • Flow Rate: Dependent on the column diameter (e.g., 1 mL/min for a 4.6 mm ID analytical column).

    • Detection: Monitor the elution at 210-220 nm, which is the absorption wavelength for the peptide bond.[4][14]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide and to confirm the separation of diastereomers.

  • Post-Purification Processing:

    • Pool the fractions containing the peptide at the desired purity.

    • Remove the acetonitrile, typically by rotary evaporation or lyophilization.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_final Final Product synthesis SPPS with this compound cleavage Cleavage & Deprotection synthesis->cleavage crude Crude Peptide (contains diastereomers) cleavage->crude dissolve Dissolution & Filtration hplc Preparative RP-HPLC dissolve->hplc fractions Fraction Collection hplc->fractions analysis Purity Analysis (Analytical HPLC/MS) fractions->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the purification of peptides synthesized with this compound.

troubleshooting_tree cluster_solutions1 Solutions for Poor Peak Shape cluster_solutions2 Solutions for Incomplete Separation cluster_solutions3 Solutions for Low Recovery start Poor HPLC Purification Result q1 What is the main issue? start->q1 p1 Poor Peak Shape q1->p1 Broad/Tailing Peaks p2 Incomplete Separation q1->p2 Co-eluting Peaks p3 Low Recovery q1->p3 Low Yield s1a Adjust Mobile Phase pH (e.g., 0.1% TFA) p1->s1a s1b Add Organic Modifiers p1->s1b s1c Reduce Sample Load p1->s1c s2a Use Shallower Gradient p2->s2a s2b Try Different Column (C8, Phenyl) p2->s2b s2c Use Chiral Separation Method p2->s2c s3a Improve Peptide Solubility p3->s3a s3b Use Less Retentive Column (C4, C8) p3->s3b s3c Change pH/Temperature p3->s3c

Caption: Decision tree for troubleshooting common HPLC purification issues.

diastereomer_logic start Start with Racemic Building Block (this compound) incorporation Incorporation into Peptide Chain start->incorporation result Formation of Two Diastereomeric Peptides incorporation->result properties Diastereomers have: - Different 3D Structures - Different Physicochemical Properties result->properties separation_need Requires Specialized Purification properties->separation_need methods Purification Strategies separation_need->methods method1 RP-HPLC on Achiral Column (optimized conditions) methods->method1 method2 Chiral Chromatography (CSP or Chiral Additive) methods->method2

Caption: Logical relationship leading to the need for diastereomer separation.

References

Technical Support Center: Identifying and Minimizing Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize common side reactions encountered during peptide synthesis.

I. Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical side reaction that can lead to the synthesis of diastereomeric peptides with potentially altered biological activity.

Frequently Asked Questions (FAQs) about Racemization

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the conversion of a chiral amino acid from its L- or D-enantiomer into a mixture of both. In peptide synthesis, this typically occurs during the activation and coupling steps, leading to the incorporation of the incorrect stereoisomer into the peptide chain.

Q2: Which amino acids are most susceptible to racemization?

A2: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1] Other amino acids like Phenylalanine (Phe) can also be susceptible under certain conditions.[2]

Q3: What are the main factors that contribute to racemization?

A3: Several factors can increase the risk of racemization, including:

  • High reaction temperatures: Elevated temperatures provide the energy for epimerization.[3]

  • Prolonged reaction times: Longer exposure to coupling reagents increases the risk.[3]

  • Type of coupling reagent: Some coupling reagents are more prone to causing racemization than others.[4]

  • Presence of a strong base: Bases can facilitate the abstraction of the α-proton, leading to racemization.[5]

  • Nature of the amino acid side chain and protecting groups. [5]

Q4: How can I detect and quantify racemization?

A4: The most common method for quantifying racemization is through chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) of the hydrolyzed peptide, followed by analysis of the resulting amino acids on a chiral column.[3]

Troubleshooting Guide: Racemization

Problem: My peptide has a significant amount of a diastereomeric impurity, suggesting racemization has occurred.

Potential Cause Troubleshooting Steps
Inappropriate Coupling Reagent 1. Switch to a coupling reagent known to suppress racemization, such as those containing additives like HOBt or HOAt.[2][4] Uronium- or phosphonium-based reagents like HATU, HBTU, and PyBOP are often preferred.[3]
Excessive Base 1. Use a weaker base or reduce the amount of base used during coupling. N,N-diisopropylethylamine (DIPEA) is a common choice.[3]
High Reaction Temperature 1. Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of racemization.[3]
Prolonged Activation/Coupling Time 1. Monitor the reaction progress and stop it as soon as the coupling is complete to minimize exposure to racemization-promoting conditions.[3]
Sensitive Amino Acid Residue 1. For highly susceptible residues like Cys and His, use specialized coupling protocols. This may include using specific protecting groups for the side chain or performing the coupling at a lower temperature with a less activating reagent.[1]

Quantitative Data on Racemization Suppression

Coupling Reagent/AdditiveRacemization Level (%)Reference
DCCHigh[6]
DCC/HOBtLow[6]
HATUVery Low[7]
COMUVery Low[7]

Note: Racemization levels are sequence and condition dependent. The table provides a general comparison.

II. Diketopiperazine (DKP) Formation

Diketopiperazine formation is an intramolecular cyclization reaction that occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain.

Frequently Asked questions (FAQs) about Diketopiperazine Formation

Q1: What is diketopiperazine (DKP) formation?

A1: DKP formation is an intramolecular side reaction where the free N-terminal amine of a dipeptidyl-resin attacks the ester linkage to the solid support, forming a cyclic dipeptide (a diketopiperazine) and releasing it from the resin. This results in a truncated peptide.

Q2: Which amino acid sequences are most prone to DKP formation?

A2: Sequences containing Proline (Pro) or Glycine (B1666218) (Gly) as the first or second amino acid are particularly susceptible to DKP formation.[1][6] The formation is more prevalent when Proline is in the second position.[6]

Q3: When does DKP formation typically occur?

A3: This side reaction is most common during the Fmoc-deprotection step of the third amino acid in the sequence. The basic conditions of Fmoc removal facilitate the cyclization.

Troubleshooting Guide: Diketopiperazine Formation

Problem: I am observing a significant loss of peptide from the resin and my final product is missing the first two amino acids.

Potential Cause Troubleshooting Steps
Susceptible Dipeptide Sequence (e.g., X-Pro, X-Gly) 1. Use 2-Chlorotrityl Chloride Resin: This sterically hindered resin can inhibit DKP formation.[1] 2. Incorporate a Dipeptide: Couple the first two amino acids as a pre-formed dipeptide to bypass the susceptible dipeptidyl-resin stage. 3. Use a specialized deprotection protocol: For Fmoc synthesis, using a milder deprotection condition for the second amino acid, such as a lower concentration of piperidine (B6355638) or a shorter reaction time, can help. A simultaneous deprotection and coupling procedure has also been shown to be effective.[8][9]
Prolonged Exposure to Basic Conditions 1. Minimize the time the dipeptidyl-resin is exposed to the basic deprotection solution.

Quantitative Data on DKP Formation

Deprotection ConditionDKP Formation (%)Reference
20% Piperidine/DMF13.8
5% Piperidine/DMF12.2
5% Piperazine/DMF< 4
2% DBU, 5% Piperazine/NMPSignificantly Reduced

Note: Data is for a model peptide and serves as a comparative illustration.

III. Aspartimide Formation

Aspartimide formation is a common side reaction involving aspartic acid (Asp) residues, which can lead to a mixture of byproducts, including racemized and beta-linked peptides.

Frequently Asked Questions (FAQs) about Aspartimide Formation

Q1: What is aspartimide formation?

A1: Aspartimide formation is an intramolecular cyclization of an aspartic acid residue where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide (B58015) ring (aspartimide).[10][11] This intermediate can then be hydrolyzed to form the desired α-peptide, the undesired β-peptide, or undergo racemization.[10][11]

Q2: What sequences are prone to aspartimide formation?

A2: The sequence Asp-Gly is particularly prone to this side reaction due to the lack of steric hindrance from the glycine residue.[10][11] Other sequences like Asp-Asn, Asp-Ser, and Asp-His can also be problematic.

Q3: What are the consequences of aspartimide formation?

A3: The formation of an aspartimide intermediate can lead to a mixture of products that are often difficult to separate from the desired peptide, including the β-aspartyl peptide and the D-Asp containing peptide, both of which have the same mass as the target peptide.

Troubleshooting Guide: Aspartimide Formation

Problem: My peptide containing an Asp residue shows multiple peaks in the HPLC that are difficult to separate, and mass spectrometry confirms they have the same mass as the target peptide.

Potential Cause Troubleshooting Steps
Base-catalyzed cyclization during Fmoc deprotection 1. Add HOBt to the deprotection solution: Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can suppress aspartimide formation.[1] 2. Use a milder deprotection base: Consider using a weaker base or a different deprotection cocktail, such as one containing DBU, but be aware that DBU can also catalyze this side reaction in some contexts.[12] 3. Use a modified Asp protecting group: Employing sterically hindered protecting groups on the Asp side chain, such as 3-methylpent-3-yl ester (OMpe), can reduce the rate of cyclization.
Acid-catalyzed formation during cleavage 1. Optimize cleavage conditions: Use a well-scavenged cleavage cocktail and minimize the cleavage time.

Quantitative Data on Aspartimide Formation with Different Protecting Groups

Asp Protecting GroupAspartimide Formation (% per cycle)Reference
OtBuHigh
OMpeLow
OBnoVery Low

Note: Data is for a model peptide and serves as a comparative illustration.

IV. Oxidation

Certain amino acid residues, particularly Methionine (Met) and Cysteine (Cys), are susceptible to oxidation during peptide synthesis and handling.

Frequently Asked Questions (FAQs) about Oxidation

Q1: Which amino acids are most susceptible to oxidation?

A1: Methionine (Met) is readily oxidized to methionine sulfoxide (B87167) and further to methionine sulfone. Cysteine (Cys) can be oxidized to form disulfides or various sulfonic acid derivatives. Tryptophan (Trp) and Tyrosine (Tyr) can also be oxidized, though this is less common under standard SPPS conditions.

Q2: When does oxidation typically occur?

A2: Oxidation can occur at various stages, but it is most common during the final cleavage step when the peptide is exposed to acidic conditions and air.[13] It can also happen during storage of the purified peptide.

Q3: How can I prevent oxidation during cleavage?

A3: The addition of scavengers to the cleavage cocktail is crucial. Dithiothreitol (B142953) (DTT) or 1,2-ethanedithiol (B43112) (EDT) are commonly used to prevent the oxidation of Met and Cys.[1][14]

Troubleshooting Guide: Oxidation

Problem: My mass spectrometry results show a +16 Da or +32 Da mass shift for my methionine-containing peptide.

Potential Cause Troubleshooting Steps
Oxidation during cleavage 1. Add scavengers to the cleavage cocktail: Use a cleavage cocktail containing reducing agents like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) to suppress oxidation.[1][14] For Cysteine-containing peptides, EDT is critical to maintain the reduced state.[14] 2. Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Perform cleavage under an inert atmosphere: Conduct the cleavage reaction under nitrogen or argon to minimize exposure to oxygen.
Oxidation during storage 1. Store the peptide under an inert atmosphere: Lyophilized peptides should be stored in a desiccator under vacuum or inert gas. 2. Store in solution with antioxidants: If the peptide must be stored in solution, use a buffer containing an antioxidant and store at -20 °C or -80 °C.
Reversing Oxidation 1. Reduction of Methionine Sulfoxide: In some cases, oxidized methionine can be reduced back to methionine post-synthesis.[13]

Quantitative Data on Methionine Oxidation with Different Cleavage Cocktails

Cleavage Cocktail ScavengerMet(O) Formation (%)Reference
TFA/TIS/H2OHigh[15]
TFA/Anisole/Me2S/TMSCl/PPh3Very Low[15][16]
Reagent K (TFA/water/phenol/thioanisole/EDT)Low[16]

Note: The extent of oxidation is highly sequence and condition dependent.

V. Peptide Aggregation

Peptide aggregation on the solid support can lead to incomplete coupling and deprotection reactions, resulting in low yields and truncated or deleted sequences.

Frequently Asked Questions (FAQs) about Peptide Aggregation

Q1: What causes peptide aggregation during SPPS?

A1: Aggregation is caused by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of stable secondary structures like β-sheets.[17] This can make the N-terminus of the peptide inaccessible for subsequent reactions.[17]

Q2: Which sequences are prone to aggregation?

A2: Hydrophobic sequences are particularly prone to aggregation. Peptides containing stretches of amino acids like Valine, Leucine, Isoleucine, and Phenylalanine are often problematic.

Q3: How can I tell if my peptide is aggregating on the resin?

A3: A common sign of aggregation is the shrinking or clumping of the resin beads. You may also observe a positive Kaiser test after a coupling reaction that appears to have gone to completion, indicating that some N-termini are inaccessible.

Troubleshooting Guide: Peptide Aggregation

Problem: My peptide synthesis is failing, with incomplete coupling and deprotection, and the resin appears clumped.

Potential Cause Troubleshooting Steps
Interchain hydrogen bonding 1. Use a "difficult sequence" protocol: * Incorporate pseudoproline dipeptides: These dipeptides introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[1][17] * Use a backbone-protecting group: Groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be attached to the backbone nitrogen to prevent hydrogen bonding.[1] * Switch to a more solvating resin: Resins like TentaGel can improve solvation of the growing peptide chain.[1] * Change the solvent: Using N-methylpyrrolidone (NMP) instead of or in addition to dimethylformamide (DMF) can sometimes improve solvation.[1]
Slow deprotection kinetics 1. Use a stronger deprotection base: For Fmoc synthesis, using a cocktail containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can improve deprotection efficiency for aggregated sequences.[1]
Slow coupling kinetics 1. Increase coupling temperature: Performing the coupling at a higher temperature (e.g., with microwave assistance) can help to overcome aggregation.[1] 2. Use a more potent coupling reagent: Reagents like HATU or HCTU can improve coupling efficiency.

VI. Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

Materials:

  • Peptide-resin

  • 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with a fresh portion of the deprotection solution for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[18]

Protocol 2: Fmoc Deprotection using DBU for Aggregated Sequences

Materials:

  • Peptide-resin

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[18]

  • DMF for washing

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the DBU/piperidine solution to the resin.

  • Agitate the mixture at room temperature. A single treatment of 10-15 minutes is often effective.[18]

  • Drain the solution and wash the resin extensively with DMF (5-7 times).

Protocol 3: Peptide Coupling using HATU/DIPEA

Materials:

  • Fmoc-protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • Resin with N-terminal deprotected peptide

Procedure:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HATU (1.9-4.5 equivalents) in DMF.

  • Add DIPEA (4-10 equivalents) to the solution and vortex briefly.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.[19]

Protocol 4: Peptide Cleavage from Resin with a Standard TFA Cocktail

Materials:

  • Dry peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 2 hours.[13]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 5: HPLC Analysis of Peptide Purity

Materials:

  • Crude or purified peptide sample

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the peptide in an appropriate solvent, typically Solvent A or a mixture of Solvent A and B. Filter the sample through a 0.22 µm filter.[10]

  • Chromatographic Separation:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the sample.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% Solvent B over 30 minutes).

    • Monitor the elution profile at a suitable wavelength, typically 214 nm or 220 nm for the peptide bond.[20]

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.[20]

Protocol 6: Mass Spectrometry for Peptide Identification and Side Product Analysis

Procedure:

  • Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. The observed molecular weight should be compared to the theoretical molecular weight of the target peptide.

  • Side Product Identification: Look for peaks corresponding to the masses of potential side products. For example:

    • Oxidation: +16 Da (sulfoxide) or +32 Da (sulfone) for methionine-containing peptides.

    • Deletion: Mass corresponding to the target peptide minus the mass of one or more amino acid residues.

    • Incomplete Deprotection: Mass of the peptide plus the mass of the protecting group.

  • Tandem MS (MS/MS): To confirm the identity of the main peak and characterize impurities, perform MS/MS analysis. The fragmentation pattern can be used to verify the peptide sequence and pinpoint the location of modifications.[21]

VII. Visualizations

Troubleshooting_Low_Purity start Low Peptide Purity in HPLC check_mass Check Mass Spectrometry Data start->check_mass mass_correct Mass is Correct check_mass->mass_correct Yes mass_incorrect Mass is Incorrect check_mass->mass_incorrect No racemization Racemization/Epimerization mass_correct->racemization aspartimide Aspartimide (β-peptide) mass_correct->aspartimide deletion Deletion Sequences mass_incorrect->deletion incomplete_deprotection Incomplete Deprotection mass_incorrect->incomplete_deprotection oxidation Oxidation (+16 Da) mass_incorrect->oxidation dkp DKP Formation mass_incorrect->dkp

Caption: Troubleshooting workflow for low peptide purity.

Aspartimide_Formation_Factors cluster_conditions Reaction Conditions cluster_sequence Sequence Dependence Asp Aspartic Acid Residue Aspartimide Aspartimide Formation Asp->Aspartimide Base Base (e.g., Piperidine) Base->Aspartimide Temperature High Temperature Temperature->Aspartimide Time Long Deprotection Time Time->Aspartimide AspGly Asp-Gly Motif AspGly->Aspartimide AspSer Asp-Ser Motif AspSer->Aspartimide

Caption: Factors influencing aspartimide formation.

References

Improving the solubility of H-DL-Val-OEt.HCl in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of H-DL-Val-OEt.HCl in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound is the hydrochloride salt of the ethyl ester of valine. As a salt, it possesses ionic character, making it more soluble in polar solvents and less soluble in non-polar or weakly polar organic solvents. The strong electrostatic interactions within the crystal lattice of the salt require a solvent with sufficient polarity to overcome them.

Q2: What are the general strategies to improve the solubility of this compound in organic solvents?

A2: The primary strategies to enhance the solubility of this compound in organic media include:

  • Conversion to the free amine: Neutralizing the hydrochloride salt to its free amine form (H-DL-Val-OEt) significantly reduces its polarity, thereby increasing its solubility in a wider range of organic solvents.[1]

  • Using a co-solvent system: The addition of a polar co-solvent to a non-polar solvent can increase the overall polarity of the solvent mixture, aiding in the dissolution of the salt.[2][3]

  • Temperature adjustment: In many cases, solubility increases with temperature. Gentle heating of the solvent and solute mixture can facilitate dissolution.

  • Advanced techniques: For more challenging cases, methods like phase-transfer catalysis or the use of ionic liquids can be employed.[4][5][6][7]

Q3: In which types of organic solvents can I expect this compound to have some degree of solubility?

A3: Generally, this compound will exhibit better solubility in polar protic and polar aprotic solvents. Based on data for similar amino acid ester hydrochlorides, some solubility can be expected in solvents like methanol, ethanol, and to a lesser extent, chloroform (B151607) and dichloromethane.[8][9][10] It is likely to have very poor solubility in non-polar solvents such as hexanes and diethyl ether.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen organic solvent.
Potential Cause Troubleshooting Step Expected Outcome
Solvent Polarity Mismatch The ionic nature of the hydrochloride salt makes it insoluble in non-polar organic solvents.Convert the hydrochloride salt to the free amine (H-DL-Val-OEt) to increase solubility in less polar solvents. See Experimental Protocol 1 .
Insufficient Solvation Energy The solvent may not have enough energy to break the crystal lattice of the salt.Try gentle heating of the mixture. Be cautious as excessive heat can lead to degradation.
Saturation Limit Reached You may be trying to dissolve too much solute in a given volume of solvent.Increase the volume of the solvent or use a co-solvent system to increase the saturation solubility. See Experimental Protocol 2 .
Reaction Requirements The subsequent reaction may not be compatible with the free amine or polar co-solvents.Consider advanced techniques like Phase-Transfer Catalysis if the reaction needs to be performed under biphasic conditions with the salt form. See Advanced Methodologies .

Data Presentation

Table 1: Qualitative Solubility of Amino Acid Ester Hydrochlorides in Common Organic Solvents

Solvent Solvent Type Expected Solubility Notes
WaterPolar ProticSolubleServes as a baseline for high polarity.
MethanolPolar ProticSlightly SolubleThe polarity allows for some dissolution.
EthanolPolar ProticSlightly Soluble[9]Similar to methanol, but slightly less polar.
ChloroformWeakly PolarSlightly Soluble[8][10]Can dissolve the free amine form more readily.
Dichloromethane (DCM)Weakly PolarSlightly SolubleOften used for reactions after conversion to the free amine.
Diethyl EtherNon-PolarInsolubleThe free amine form will be more soluble.
HexanesNon-PolarInsolubleNot a suitable solvent for the salt form.

Experimental Protocols

Experimental Protocol 1: Conversion of this compound to its Free Amine

This protocol describes the neutralization of the hydrochloride salt to its more organic-soluble free amine form using a mild base.

Materials:

  • This compound

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve or suspend this compound in a suitable organic solvent like DCM or diethyl ether in a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will contain the sodium chloride salt, and the organic layer will contain the free amine, H-DL-Val-OEt.

  • Drain the lower organic layer (if using DCM) or separate the upper organic layer (if using diethyl ether).

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent.

  • The resulting solution contains the free amine and can be used directly in subsequent reactions or concentrated under reduced pressure using a rotary evaporator to obtain the pure free amine.

Experimental Protocol 2: Using a Co-Solvent System

This protocol outlines the use of a co-solvent to improve the solubility of this compound.

Materials:

  • This compound

  • Primary non-polar or weakly polar organic solvent (e.g., Dichloromethane, Toluene)

  • Polar co-solvent (e.g., Methanol, Ethanol)

Procedure:

  • Suspend the this compound in the primary organic solvent.

  • Slowly add the polar co-solvent dropwise while stirring or sonicating the mixture.

  • Continue adding the co-solvent until the this compound dissolves.

  • Note: The addition of a polar co-solvent will alter the properties of the reaction medium, which should be considered for subsequent experimental steps.

Advanced Methodologies

For reactions where the presence of water or a free amine is not desirable, more advanced techniques can be considered:

  • Phase-Transfer Catalysis (PTC): This technique is useful for reactions involving a water-soluble salt and an organic-soluble reactant. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the reactant from the aqueous phase to the organic phase where the reaction occurs. This method is particularly applicable for alkylation reactions of amino acid esters.[4][5]

  • Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and can be excellent solvents for a wide range of compounds, including polar and non-polar molecules. Amino acid-based ionic liquids (AAILs) have been shown to be effective solvents for other amino acid derivatives and could potentially be used to dissolve this compound for certain applications.[6][7]

Mandatory Visualizations

experimental_workflow start Start: Insoluble This compound decision Is the free amine compatible with the reaction? start->decision free_amine Protocol 1: Convert to Free Amine decision->free_amine Yes co_solvent Protocol 2: Use Co-Solvent System decision->co_solvent No end Soluble H-DL-Val-OEt for Experiment free_amine->end advanced Consider Advanced Methods (PTC, ILs) co_solvent->advanced If co-solvent is not suitable co_solvent->end advanced->end

Caption: Decision workflow for improving this compound solubility.

free_amine_conversion cluster_protocol Protocol 1: Free Amine Conversion start_protocol Suspend this compound in organic solvent add_base Add aq. NaHCO3 and shake start_protocol->add_base separate Separate organic layer add_base->separate wash Wash with brine separate->wash dry Dry over Na2SO4 wash->dry filter_evaporate Filter and/or concentrate dry->filter_evaporate end_product Solution of free amine (H-DL-Val-OEt) filter_evaporate->end_product

Caption: Experimental workflow for converting this compound to its free amine.

References

Technical Support Center: Monitoring Coupling Reactions with H-DL-Val-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the completion of coupling reactions involving H-DL-Valine ethyl ester hydrochloride (H-DL-Val-OEt.HCl).

Frequently Asked Questions (FAQs)

Q1: What are the common challenges when using this compound in a coupling reaction?

A1: this compound, containing a secondary amine and a sterically hindered isopropyl side chain, can present several challenges in peptide coupling reactions. The primary issues include slow reaction kinetics and incomplete coupling due to steric hindrance. The presence of both D and L isomers means that the resulting peptide will be a diastereomeric mixture.

Q2: How can I monitor the progress of my coupling reaction with this compound?

A2: The progress of the coupling reaction can be monitored using several analytical techniques. For solid-phase peptide synthesis (SPPS), the most common method is the qualitative Kaiser test, which detects free primary amines.[1][2][3] For both solid-phase and solution-phase synthesis, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the consumption of starting materials and the formation of the product.

Q3: What are the typical side reactions observed when using this compound?

A3: Common side reactions include racemization, especially with certain coupling reagents and conditions.[4][5] Another potential side reaction is diketopiperazine formation, particularly if the valine residue is at the N-terminus of a dipeptide attached to a solid support.[5] Over-activation of the carboxylic acid can also lead to unwanted side products.[4][5]

Q4: When should I consider a coupling reaction to be complete?

A4: A coupling reaction is generally considered complete when the starting amine (e.g., the free N-terminal of a peptide on a solid support) is no longer detectable. In SPPS, a negative Kaiser test (yellow beads) indicates completion.[6] For solution-phase synthesis, the disappearance of the limiting reagent (either the amine or the activated carboxylic acid) as monitored by TLC or HPLC signifies the end of the reaction.

Q5: What level of purity should I expect for my crude peptide after coupling with this compound?

A5: The purity of the crude peptide can vary significantly depending on the coupling efficiency and the occurrence of side reactions. For standard applications, a purity of >70% might be acceptable for initial screening, while for more sensitive assays, a purity of >85% or even >95% may be required, necessitating purification.[7]

Troubleshooting Guides

Issue 1: Incomplete Coupling Reaction

Symptom:

  • SPPS: A positive Kaiser test (blue or purple beads) after the coupling step.[1][3]

  • Solution-Phase: Persistence of the starting amine or activated acid spot on TLC or peak in HPLC analysis.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Steric Hindrance: The bulky isopropyl group of valine can slow down the reaction.1. Extend Reaction Time: Increase the coupling time (e.g., from 2 hours to 4-6 hours). 2. Increase Temperature: Raise the reaction temperature to 30-40°C, while monitoring for potential side reactions. 3. Change Coupling Reagent: Switch to a more potent coupling reagent like HATU, HCTU, or COMU.[8]
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.1. Change Solvent: Switch from DMF to a more polar solvent like NMP or a mixture of DMF/DMSO. 2. Add Chaotropic Salts: Incorporate salts like LiCl (0.5 M) to disrupt secondary structures.
Insufficient Reagent Equivalents: The amount of this compound or coupling reagents may be too low.1. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents). 2. Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[8]
Issue 2: Presence of Unexpected Side Products

Symptom:

  • Multiple spots on TLC or unexpected peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data showing masses that do not correspond to the desired product or simple deletion sequences.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Racemization: Loss of stereochemical integrity at the alpha-carbon.1. Use Racemization Suppressing Additives: Ensure the use of additives like HOBt or OxymaPure with carbodiimide (B86325) coupling reagents. 2. Optimize Base: Use a weaker base than DIEA, such as N-methylmorpholine (NMM), or use it in stoichiometric amounts.[9] 3. Lower Temperature: Perform the coupling at a lower temperature (e.g., 0°C).
Diketopiperazine Formation: Intramolecular cyclization of a dipeptide.1. Use 2-Chlorotrityl Chloride Resin: For SPPS, this resin's steric bulk can inhibit diketopiperazine formation. 2. Immediate Coupling: Couple the next amino acid immediately after the deprotection of the second amino acid in the sequence.
Over-activation: The activated carboxylic acid reacts with other nucleophiles.1. Minimize Pre-activation Time: Add the coupling reagent to the reaction mixture just before adding the amino acid.[8] 2. Choose a Milder Coupling Reagent: For less demanding couplings, a less reactive agent might be sufficient and produce fewer side products.

Experimental Protocols

Protocol 1: Monitoring SPPS with the Kaiser Test

Objective: To qualitatively determine the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[1][3]

Materials:

  • Resin sample (1-5 mg)

  • Reagent A: 5% (w/v) ninhydrin (B49086) in ethanol

  • Reagent B: 80% (w/v) phenol (B47542) in ethanol

  • Reagent C: 2% (v/v) of 0.001 M KCN in pyridine

Procedure:

  • Place a small sample of resin beads (1-5 mg) in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the tube at 100-120°C for 5 minutes.[6]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretation
Beads and solution are yellow/colorlessCoupling is complete (negative result).
Beads and solution are blue/purpleCoupling is incomplete (positive result).[8]
Protocol 2: General Procedure for TLC Monitoring

Objective: To monitor the consumption of starting materials in a solution-phase coupling reaction.

Materials:

Procedure:

  • At the start of the reaction (t=0), spot the starting materials (activated acid and this compound) and a co-spot on the TLC plate.

  • As the reaction progresses, take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and spot them on the TLC plate.

  • Develop the TLC plate in the chosen eluent system.

  • Dry the plate and visualize the spots under UV light and/or by staining.

  • Compare the intensity of the starting material spots to the intensity of the product spot over time. The reaction is complete when the limiting starting material spot is no longer visible.

Protocol 3: General Procedure for HPLC Analysis

Objective: To quantitatively assess the purity of the crude peptide and monitor reaction completion.[10]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Prepare a sample of the crude reaction mixture by dissolving a small amount in Mobile Phase A.

  • Set up a linear gradient elution method, for example, from 5% to 65% Mobile Phase B over 30 minutes.[10]

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 220 nm.

  • Inject the sample and run the analysis.

  • Analyze the resulting chromatogram to identify peaks corresponding to starting materials, the desired product, and any impurities. The reaction progress can be monitored by observing the decrease in the area of the starting material peaks and the increase in the area of the product peak over time.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Analysis start Prepare Activated Carboxylic Acid mix Combine Reactants and Coupling Agents start->mix amine Prepare this compound Solution amine->mix react Coupling Reaction mix->react monitor Monitor Progress (TLC/HPLC/Kaiser Test) react->monitor decision Is Reaction Complete? monitor->decision decision->react No workup Quench Reaction and Workup decision->workup Yes analyze Analyze Crude Product (HPLC, MS) workup->analyze purify Purify Product analyze->purify

Caption: Experimental workflow for a coupling reaction with this compound.

Troubleshooting_Guide cluster_solutions Troubleshooting Steps start Monitor Coupling Reaction incomplete Incomplete Coupling Detected (e.g., Positive Kaiser Test) start->incomplete extend_time Extend Reaction Time incomplete->extend_time Possible Solution 1 increase_temp Increase Temperature incomplete->increase_temp Possible Solution 2 double_couple Perform Double Coupling incomplete->double_couple Possible Solution 3 change_reagent Change Coupling Reagent incomplete->change_reagent Possible Solution 4 complete Reaction Complete (Proceed to Workup) incomplete->complete If resolved extend_time->start Re-monitor increase_temp->start Re-monitor double_couple->start Re-monitor change_reagent->start Re-monitor

Caption: Troubleshooting logic for incomplete coupling reactions.

References

Impact of base selection on H-DL-Val-OEt.HCl coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling of H-DL-Val-OEt.HCl, focusing on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: What is the function of a base in the coupling reaction of this compound?

A1: In peptide coupling reactions, a tertiary amine base serves two primary purposes. First, it neutralizes the hydrochloride salt of the amino acid ester, in this case, this compound, to generate the free amine. The free amine is the nucleophilic species that attacks the activated carboxylic acid to form the peptide bond. Secondly, the base helps to maintain a basic environment which is optimal for the coupling reaction to proceed efficiently.

Q2: How does the choice of base impact the coupling efficiency and purity of the final product?

A2: The selection of a base can significantly influence both the reaction rate and the prevalence of side reactions, most notably racemization. Stronger, more sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) can accelerate the coupling of sterically hindered amino acids like valine derivatives. However, increased basicity can also lead to a higher risk of racemization, which compromises the stereochemical purity of the product. Weaker, less hindered bases such as N-Methylmorpholine (NMM) may result in slower reaction times but are often preferred to minimize racemization.

Q3: What are the most common bases used for coupling this compound?

A3: The most frequently used tertiary amine bases for this type of coupling are N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM). Other bases like triethylamine (B128534) (TEA) and 2,4,6-collidine can also be used, with the latter being a weaker base sometimes employed to mitigate racemization.

Q4: Why is steric hindrance a concern when coupling this compound?

A4: Valine and its derivatives are β-branched amino acids, meaning they have a bulky isopropyl group close to the peptide backbone. This steric bulk can physically impede the approach of the reacting molecules, slowing down the formation of the amide bond and leading to lower reaction yields. The choice of a suitable base and coupling reagent is crucial to overcome this steric hindrance.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Incomplete neutralization of HCl salt: Insufficient base was added to liberate the free amine. 2. Steric Hindrance: The bulky valine derivative is preventing efficient coupling. 3. Ineffective Coupling Reagent: The chosen coupling reagent is not potent enough for this sterically hindered amino acid.1. Ensure at least one equivalent of base is used to neutralize the HCl salt. An excess of the base (typically 1.1 to 2 equivalents) is often used. 2. Switch to a stronger, more sterically hindered base like DIPEA to facilitate the reaction. Consider increasing the reaction time or temperature, but monitor for racemization. 3. Use a more powerful coupling reagent such as HATU, HBTU, or COMU, which are known to be effective for difficult couplings.
Presence of Racemized Product 1. Base is too strong: The basicity of the reaction medium is promoting the formation of an oxazolone (B7731731) intermediate, which leads to racemization. 2. Prolonged reaction time or elevated temperature: These conditions can increase the likelihood of racemization.1. Switch to a weaker base like N-Methylmorpholine (NMM) or 2,4,6-collidine. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating.
Formation of Side Products (e.g., N-acylurea) 1. Use of carbodiimide (B86325) coupling reagents (e.g., DCC, EDC): These reagents can lead to the formation of a stable N-acylurea byproduct that cannot participate in the coupling reaction.1. If using a carbodiimide, consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress this side reaction. Alternatively, switch to a phosphonium (B103445) or uronium-based coupling reagent.
Incomplete Reaction 1. Insufficient reaction time: The coupling of a sterically hindered amino acid may require a longer reaction time to go to completion. 2. Low reaction concentration: Dilute conditions can slow down the bimolecular coupling reaction.1. Extend the reaction time and monitor the progress by TLC or LC-MS. 2. Increase the concentration of the reactants.

Impact of Base Selection on Coupling Efficiency: A Qualitative Summary

Base Structure pKa of Conjugate Acid Steric Hindrance General Impact on Coupling Potential Issues
N,N-Diisopropylethylamine (DIPEA) EtN(iPr)₂~10.75HighGenerally faster reaction rates, effective for sterically hindered couplings.Higher risk of racemization due to strong basicity.
N-Methylmorpholine (NMM) C₅H₁₁NO~7.38LowSlower reaction rates compared to DIPEA, but often leads to higher stereochemical purity.May not be as effective for highly demanding, sterically hindered couplings.
Triethylamine (TEA) Et₃N~10.75ModerateEffective at neutralizing HCl salts and promoting coupling.Can have higher nucleophilicity than DIPEA, potentially leading to side reactions. Also associated with a risk of racemization.
2,4,6-Collidine C₈H₁₁N~7.43HighWeaker base, useful for minimizing racemization in sensitive couplings.Slower reaction rates; may not be sufficient for difficult couplings.

Experimental Protocols

The following is a general, adaptable protocol for the solution-phase coupling of this compound. Researchers should optimize the specific equivalents of reagents and reaction times based on their specific needs and analytical monitoring.

Materials:

  • N-protected amino acid

  • This compound

  • Coupling Reagent (e.g., HATU, HBTU, DCC)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid and the coupling reagent (typically 1.0-1.2 equivalents) in the anhydrous solvent.

  • In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • To the solution of this compound, add the chosen base (1.1-2.0 equivalents) dropwise while stirring. Allow the mixture to stir for 15-30 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.

  • Add the neutralized this compound solution to the solution of the activated N-protected amino acid.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction (e.g., by adding water or a dilute acid solution).

  • Perform an appropriate aqueous workup to remove excess reagents and byproducts. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the pure coupled product.

Visualizations

Experimental_Workflow cluster_activation Activation cluster_neutralization Neutralization A N-protected Amino Acid + Coupling Reagent in Solvent D Combine Activated Acid and Free Amine A->D B This compound in Solvent C Add Base (e.g., DIPEA, NMM) B->C C->D E Reaction Monitoring (TLC, LC-MS) D->E F Workup and Purification E->F G Pure Coupled Product F->G

A generalized workflow for the coupling of this compound.

Troubleshooting_Workflow Start Low Coupling Efficiency? CheckBase Is the base appropriate for a sterically hindered amino acid? Start->CheckBase Yes SwitchToBase Switch to a stronger, more hindered base (e.g., DIPEA) CheckBase->SwitchToBase No CheckReagent Is the coupling reagent potent enough? CheckBase->CheckReagent Yes SwitchToReagent Use a more powerful coupling reagent (e.g., HATU, COMU) CheckReagent->SwitchToReagent No CheckRacemization Is racemization observed? CheckReagent->CheckRacemization Yes SwitchToWeakerBase Switch to a weaker base (e.g., NMM) CheckRacemization->SwitchToWeakerBase Yes OptimizeConditions Optimize reaction time and temperature CheckRacemization->OptimizeConditions No

A decision-making workflow for troubleshooting low coupling efficiency.

Storage and stability issues of H-DL-Val-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of H-DL-Val-OEt.HCl (DL-Valine ethyl ester hydrochloride). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at a temperature of 2-8°C.[1] Proper storage is crucial to prevent degradation and maintain the integrity of the product.

Q2: What are the primary stability concerns for this compound?

A2: The main stability concern for this compound, like other amino acid esters, is its susceptibility to hydrolysis. This reaction breaks down the ester bond, yielding DL-Valine and ethanol. The rate of hydrolysis can be influenced by several factors, including pH, temperature, and the presence of moisture.

Q3: I observed a change in the physical appearance of my this compound powder (e.g., clumping, discoloration). What could be the cause?

A3: Changes in the physical appearance of the powder are often indicative of improper storage or handling, leading to moisture absorption. This compound is hygroscopic and should be handled in a dry environment. Clumping can be a sign of water absorption, which can accelerate hydrolytic degradation. Discoloration may suggest more complex degradation pathways or the presence of impurities.

Q4: My experimental results are inconsistent when using this compound from a previously opened container. What should I do?

A4: Inconsistent results can stem from the degradation of this compound upon exposure to atmospheric moisture and oxygen over time. It is advisable to use a freshly opened container or to properly store previously opened containers under an inert atmosphere. To verify the integrity of your compound, you can perform a purity analysis using techniques like High-Performance Liquid Chromatography (HPLC).

Q5: Can I store this compound in an aqueous solution?

A5: Storing this compound in aqueous solutions for extended periods is not recommended due to the high risk of hydrolysis.[1][2][3][4] If an aqueous solution is required for your experiment, it should be prepared fresh before use. The stability of the ester in solution is pH-dependent, with increased degradation rates at neutral and basic pH.

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram (HPLC, GC-MS) Degradation of this compound. The primary degradation product is likely DL-Valine.1. Confirm the identity of the unexpected peak by comparing its retention time with a DL-Valine standard.2. Prepare fresh solutions of this compound immediately before use.3. Ensure the pH of your mobile phase and sample solutions is acidic to minimize hydrolysis during analysis.
Low yield in peptide synthesis reaction The amine group of this compound may not be fully deprotected, or the compound may have degraded.1. Ensure complete neutralization of the hydrochloride salt to free the primary amine before the coupling reaction.2. Verify the purity of the this compound using a suitable analytical method (e.g., NMR, HPLC).3. Use a fresh batch of the compound.
Variability in biological assay results Inconsistent concentration of the active ester due to degradation in the assay medium.1. Prepare stock solutions in an appropriate anhydrous organic solvent.2. Minimize the time the compound spends in aqueous assay buffers.3. Conduct a time-course experiment to assess the stability of this compound in your specific assay medium.
Compound appears wet or sticky Absorption of atmospheric moisture.1. Store the compound in a desiccator over a suitable drying agent.2. Handle the compound in a glove box or other controlled humidity environment.3. If clumping is severe, the product's integrity may be compromised, and using a new batch is recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

3. Stress Conditions:

Stress Condition Procedure Time Points for Analysis
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.0, 2, 4, 8, 24 hours
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Neutralize with 0.1 M HCl before analysis.0, 15, 30, 60, 120 minutes
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature.0, 2, 4, 8, 24 hours
Thermal Degradation Place the solid powder in a thermostatically controlled oven at 60°C.0, 1, 3, 7, 14 days
Photostability Expose the solid powder to light in a photostability chamber (ICH Q1B guidelines).0, 1, 3, 7, 14 days

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the sample.

  • Dilute the sample to a suitable concentration with the mobile phase.

  • Analyze the sample by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable. The mobile phase could be a gradient of water and acetonitrile with a formic acid modifier.

  • Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.

5. Data Presentation:

Summarize the percentage degradation of this compound under each stress condition in a table.

Stress Condition Time % Degradation Major Degradation Products (Retention Time)
Acid Hydrolysis (0.1 M HCl, 60°C)24 hours
Base Hydrolysis (0.1 M NaOH, RT)2 hours
Oxidation (3% H₂O₂, RT)24 hours
Thermal (60°C, solid)14 days
Photostability14 days

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (Solid, 60°C) stock->thermal Expose to stress photo Photostability stock->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathway parent This compound hydrolysis Hydrolysis (H2O, H+ or OH-) parent->hydrolysis product1 DL-Valine hydrolysis->product1 product2 Ethanol hydrolysis->product2

Caption: Primary degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming the Purity of H-DL-Val-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the chemical and enantiomeric purity of H-DL-Val-OEt.HCl (DL-Valine ethyl ester hydrochloride) is a critical step in research, development, and quality control within the pharmaceutical and chemical industries. This guide provides an objective comparison of various analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for purity assessment.

Introduction to Purity Analysis of Amino Acid Esters

This compound is a racemic mixture of the D- and L-enantiomers of valine ethyl ester. Its purity analysis, therefore, encompasses two key aspects: the determination of chemical impurities (e.g., residual starting materials, by-products) and the confirmation of the enantiomeric ratio (typically 50:50 for a DL-mixture). Various chromatographic and spectroscopic techniques can be employed, each with its own set of advantages and limitations in terms of sensitivity, resolution, and throughput.

Comparison of Key Analytical Methods

The selection of an analytical method for purity determination is often guided by the specific requirements of the analysis, including the nature of potential impurities, the need for chiral separation, and the desired level of sensitivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are among the most powerful and widely used techniques for this purpose.

Data Summary
Analytical MethodCommon Column/Stationary PhaseTypical Mobile Phase/Carrier GasDetection MethodKey Performance MetricsApplication
Reversed-Phase HPLC (RP-HPLC) C18, C8Acetonitrile/Water with TFA or Formic AcidUV (210-220 nm)High resolution for chemical impurities, good reproducibility.Chemical Purity
Chiral HPLC Polysaccharide-based (e.g., Amylose, Cellulose phenylcarbamates)Hexane (B92381)/Isopropanol (B130326) with additives (e.g., TFA)UV, FluorescenceExcellent separation of enantiomers.[1][2]Enantiomeric Purity
Gas Chromatography (GC) Capillary columns (e.g., DB-624)Nitrogen, HeliumFlame Ionization Detector (FID)High sensitivity for volatile impurities.[3]Chemical Purity
Chiral Gas Chromatography Chiral stationary phases (e.g., Cyclodextrin-based)Nitrogen, HeliumFlame Ionization Detector (FID)High resolution for volatile enantiomers.Enantiomeric Purity
Capillary Electrophoresis (CE) Fused silica (B1680970) capillary with chiral selectors (e.g., Cyclodextrins) in bufferPhosphate or Borate buffer with organic modifiersUVHigh efficiency, low sample and reagent consumption.[4]Enantiomeric Purity
Nuclear Magnetic Resonance (NMR) Not applicableDeuterated solvents (e.g., DMSO-d6, D2O)¹H NMRStructural confirmation and quantification of major components and impurities.[5][6]Chemical Purity & Structure

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the key methods discussed.

Reversed-Phase HPLC for Chemical Purity

This method is suitable for separating this compound from non-chiral, structurally related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[7]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[7]

  • Gradient: 5-95% B over 20 minutes.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 220 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Mobile Phase A.

Chiral HPLC for Enantiomeric Purity

This method is designed to separate the D- and L-enantiomers of valine ethyl ester. Often, derivatization is employed to enhance resolution and detectability.

  • Instrumentation: HPLC system with a UV or Fluorescence detector.

  • Derivatization (optional but recommended): React the sample with a chiral derivatizing agent or a fluorescent tag like o-phthalaldehyde (B127526) (OPA).[8]

  • Column: Chiral stationary phase, such as Lux Amylose-1.[2]

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 262 nm or Fluorescence (Ex. 264 nm, Em. 312 nm if derivatized).[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the derivatized or underivatized sample in the mobile phase.

Gas Chromatography for Chemical Purity

GC is a valuable technique for analyzing volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-624 capillary column, 30 m x 0.53 mm, 1.0 µm film thickness.[3]

  • Carrier Gas: Nitrogen at a constant flow.[3]

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 1:50).[3]

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol.

Logical Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for Chiral HPLC/GC) Dissolution->Derivatization Optional RP_HPLC Reversed-Phase HPLC Dissolution->RP_HPLC GC_FID Gas Chromatography (FID) Dissolution->GC_FID NMR_Spec NMR Spectroscopy Dissolution->NMR_Spec Chiral_HPLC Chiral HPLC Derivatization->Chiral_HPLC Chem_Purity Chemical Purity (Peak Integration) RP_HPLC->Chem_Purity Enan_Purity Enantiomeric Purity (Peak Area Ratio) Chiral_HPLC->Enan_Purity GC_FID->Chem_Purity Struct_Confirm Structural Confirmation NMR_Spec->Struct_Confirm Final_Report Final Purity Report Chem_Purity->Final_Report Enan_Purity->Final_Report Struct_Confirm->Final_Report

References

Navigating Chemical Transformations: A Comparative Guide to HPLC and Mass Spectrometry Analysis of H-DL-Val-OEt.HCl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. This guide provides a comparative analysis of H-DL-Valine ethyl ester hydrochloride (H-DL-Val-OEt.HCl) and its N-acetylated product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to illustrate how these analytical techniques are pivotal in tracking the progress of a reaction and characterizing its outcome.

The transformation of a primary amine, such as in this compound, to a secondary amide through N-acetylation is a fundamental reaction in peptide synthesis and medicinal chemistry. Verifying the conversion of the starting material and the formation of the desired product is a critical step that relies on robust analytical methodologies. HPLC and MS are powerful tools that, when used in tandem, provide comprehensive qualitative and quantitative information about a reaction mixture.

Comparative Analysis of Reactant and Product

To illustrate the utility of HPLC and MS in monitoring the N-acetylation of this compound, a model reaction is considered where the starting material is treated with an acetylating agent to yield N-acetyl-DL-valine ethyl ester.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential interactions with a stationary phase. In the context of the N-acetylation of this compound, a key change is the conversion of a primary amine to a less polar N-acetyl group. This alteration in polarity leads to a noticeable difference in retention time on a reversed-phase HPLC column.

As the reaction progresses, the peak corresponding to the more polar starting material, this compound, will decrease in area, while a new peak corresponding to the less polar product, N-acetyl-DL-valine ethyl ester, will appear and grow. Given that the starting material is a racemic mixture, chiral HPLC can be employed to separate the D and L enantiomers of both the reactant and the product, allowing for detailed stereochemical analysis of the reaction.

Table 1: Comparative HPLC and MS Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected HPLC Retention Time (Relative)Key Mass Spectrometry Fragments (m/z)
This compoundC₇H₁₆ClNO₂181.66Shorter146 [M-Cl]⁺, 118, 102, 72
N-acetyl-DL-valine ethyl esterC₉H₁₇NO₃187.24Longer188 [M+H]⁺, 146, 114, 86
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weights and the elucidation of structural information through fragmentation patterns.

The mass spectrum of the starting material, this compound, would show a molecular ion corresponding to the free base (C₇H₁₅NO₂) at an m/z of 146.11. In contrast, the N-acetylated product (C₉H₁₇NO₃) would exhibit a molecular ion at an m/z of 187.12. This clear mass shift of 42.01 Da (the mass of an acetyl group) is a definitive indicator of a successful acetylation reaction. Fragmentation patterns can further confirm the structures of both the reactant and the product. For instance, the mass spectrum of L-Valine, ethyl ester often displays characteristic fragments that can be compared with the fragmentation of the N-acetylated product.[1]

Experimental Protocols

Below are detailed methodologies for the N-acetylation reaction and the subsequent HPLC-MS analysis.

N-acetylation of this compound
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to neutralize the hydrochloride salt and free the primary amine.

  • Acetylation: Cool the reaction mixture in an ice bath and add the acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride (1.1 equivalents), dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated time. The progress of the reaction can be monitored by taking small aliquots at different time points for HPLC-MS analysis.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material peak in the HPLC chromatogram), the reaction mixture is typically washed with an aqueous solution to remove excess reagents and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude N-acetyl-DL-valine ethyl ester.

HPLC-MS Analysis
  • Sample Preparation: Prepare solutions of the starting material, the final product, and aliquots from the reaction mixture in a suitable solvent (e.g., acetonitrile (B52724)/water).

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of such compounds. For chiral separations, a specialized chiral stationary phase (e.g., polysaccharide-based) would be necessary.

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile is typically employed.

    • Detection: A UV detector is used to monitor the elution of the compounds.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is a suitable technique for these types of molecules.

    • Analysis: The mass spectrometer can be operated in full scan mode to detect all ions within a specified m/z range, or in selected ion monitoring (SIM) mode to specifically track the masses of the starting material and the product. Fragmentation data (MS/MS) can be acquired to confirm the identity of the peaks.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental and analytical process.

reaction_analysis_workflow cluster_reaction N-acetylation Reaction cluster_analysis Analytical Workflow Starting Material This compound Reaction Acetylation (Acetic Anhydride, Base) Starting Material->Reaction Product N-acetyl-DL-valine ethyl ester Reaction->Product Sample Reaction Aliquot Product->Sample HPLC HPLC Separation (Reversed-Phase or Chiral) Sample->HPLC MS Mass Spectrometry (ESI-MS) HPLC->MS Data Analysis Data Analysis (Chromatogram & Spectrum) MS->Data Analysis

References

A Comparative Guide to the Efficiency of H-DL-Val-OEt.HCl and Other Valine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency and success of a synthetic pathway. Valine esters, in their various forms, are crucial building blocks in the synthesis of peptides and act as prodrugs to enhance the bioavailability of pharmaceuticals.[1][2] This guide provides an objective comparison of the synthesis efficiency of H-DL-Val-OEt.HCl (valine ethyl ester hydrochloride) with other common valine esters, supported by experimental data from published literature.

Comparative Analysis of Valine Ester Synthesis

The efficiency of synthesizing valine esters is typically evaluated based on reaction yield, purity, and reaction time. The choice of alcohol (methanol, ethanol, propanol, etc.) and the esterification method are key determinants of these outcomes. Below is a summary of quantitative data extracted from various studies on the synthesis of different valine ester hydrochlorides. It is important to note that the reaction conditions in these studies were not identical, which may influence the results.

Valine EsterStarting MaterialMethodReaction TimeYieldPurityReference
L-Valine Methyl Ester HCl L-ValineThionyl chloride in methanol (B129727)10.3 - 14 hours60-65%High[3]
L-Valine Methyl Ester HCl L-ValineTrimethylchlorosilane in methanolNot SpecifiedGood to ExcellentNot Specified[4]
L-Valine Ethyl Ester HCl L-ValineEthanolic hydrogen chloride24 hoursNot SpecifiedNot Specified[5]
D-Alanine Ethyl Ester HCl D-AlanineThionyl chloride in ethanol3 hours96-100%100%[6]
L-Phenylalanine tert-Butyl Ester HCl L-PhenylalaninePerchloric acid and isobutylene (B52900)18-24 hours75-80.1%Not Specified[7]
L-Valine tert-Butyl Ester HCl L-ValineNot SpecifiedNot SpecifiedNot Specified≥99.0%[8]

Factors Influencing Synthesis Efficiency

The synthesis of valine esters, like other esterifications, is influenced by several factors that can affect the yield and purity of the final product.[9][10] Understanding these factors is crucial for optimizing the reaction conditions.

  • Chemical Properties of Reactants : The reactivity of the alcohol and the carboxylic acid plays a significant role. Steric hindrance around the carbonyl group of valine or the hydroxyl group of the alcohol can slow down the reaction rate.[10]

  • Temperature and Catalyst : Esterification reactions are typically acid-catalyzed and often require heating to proceed at a reasonable rate. The choice of catalyst (e.g., thionyl chloride, trimethylchlorosilane, hydrogen chloride) and the reaction temperature are critical parameters to optimize.[9][10]

  • Le Chatelier's Principle : Esterification is a reversible reaction. To drive the equilibrium towards the product side and enhance the yield, it is common to use an excess of one reactant (usually the alcohol) or to remove the water formed during the reaction.[9][10]

  • Purification : The final purity of the ester is highly dependent on the purification method. Recrystallization is a common technique used to obtain high-purity amino acid ester hydrochlorides.[11]

Experimental Protocols

Below are detailed methodologies for the synthesis of various valine esters as described in the cited literature.

Synthesis of L-Valine Methyl Ester Hydrochloride

This method utilizes thionyl chloride in methanol for the esterification of L-valine.[3]

  • Reaction Setup : Anhydrous methanol is placed in a reactor and cooled to between -8°C and -10°C.

  • Addition of Thionyl Chloride : Thionyl chloride is added dropwise while stirring, maintaining the low temperature. The reaction is stirred for 0.8-1.5 hours.

  • Addition of L-Valine : L-Valine is added under cooling.

  • Reaction Progression : The temperature is raised to ambient, and the mixture is stirred for 2.5-3.5 hours. The reaction is then heated to reflux at 60-70°C for 7-9 hours.

  • Work-up and Purification : After the reaction, the mixture is distilled under reduced pressure. The residue is cooled for crystallization and then filtered under vacuum. The crude product is recrystallized from absolute methyl-ethyl ether to yield L-valine methyl ester hydrochloride.[3]

Synthesis of Amino Acid Ethyl Ester Hydrochlorides (General Procedure)

This protocol describes a general method for synthesizing amino acid ethyl esters using ethanolic hydrogen chloride.[5]

  • Reaction Setup : The amino acid (e.g., L-valine) is placed in a round-bottom flask with ethanolic hydrogen chloride.

  • Reflux : The mixture is refluxed over a water bath for 24 hours.

  • Isolation of Crude Product : After refluxing, the solvent is evaporated under reduced pressure to yield the crude ethyl ester hydrochloride.

  • Purification : The crude product is dried and then recrystallized by dissolving it in a minimum volume of absolute alcohol, followed by the slow addition of ether and cooling to 0°C. The recrystallized product is washed with anhydrous ether and dried under vacuum.[5]

Synthesis of L-Valine tert-Butyl Ester Hydrochloride

A general method for producing tert-butyl esters of amino acids involves the use of isobutylene in the presence of an acid catalyst.[1]

  • Reaction Setup : The amino acid (e.g., L-valine) is reacted with isobutylene in a suitable solvent (e.g., dichloromethane).

  • Catalyst : An acid catalyst such as p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid is used.

  • Reaction Conditions : The reaction is typically stirred at room temperature for an extended period (1-8 days).

  • Work-up : The reaction mixture is washed with a bicarbonate solution, water, and brine.

  • Salt Formation : The resulting tert-butyl ester is then reacted with hydrochloric acid to form the hydrochloride salt.[1]

Chemical Stability of Valine Esters

The stability of valine esters is a critical factor, particularly in their application as prodrugs. The rate of hydrolysis is dependent on the pH and the length of the alkyl chain of the ester.

A study on amino acid prodrugs found that the stability of the esters increases with the length of the linker, with the order being propyl > ethyl > methyl.[12] The prodrugs were also found to be more stable in acidic pH compared to basic pH. Furthermore, valine esters were observed to be more stable than their phenylalanine counterparts.[12] The stability of amino acids in human blood serum has also been shown to be dependent on pH and temperature, with storage at neutral pH and low temperatures being recommended for stability.[13]

Visualizing Synthesis and Key Factors

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_reactants Reactants cluster_process Esterification Process cluster_product Product Valine Valine Mixing Mixing and Cooling Valine->Mixing Alcohol Alcohol (e.g., Ethanol) Alcohol->Mixing Catalyst Acid Catalyst (e.g., SOCl2, HCl) Catalyst->Mixing Reaction Reaction under Reflux Mixing->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Crystallization Crystallization Evaporation->Crystallization Filtration Filtration and Drying Crystallization->Filtration ValineEster Valine Ester Hydrochloride Filtration->ValineEster

Caption: General workflow for the synthesis of valine ester hydrochlorides.

G cluster_factors Influencing Factors center Synthesis Efficiency (Yield & Purity) Reactant Reactant Properties (Steric Hindrance) Reactant->center Temp Temperature Temp->center Catalyst Catalyst Choice Catalyst->center Time Reaction Time Time->center Equilibrium Reaction Equilibrium (Le Chatelier's Principle) Equilibrium->center Purification Purification Method Purification->center

References

A Comparative Guide to the Chiral Separation of D- and L-Enantiomers from H-DL-Val-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient chiral separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a comparative overview of methodologies for the chiral separation of the D- and L-enantiomers of DL-valine ethyl ester hydrochloride (H-DL-Val-OEt.HCl), a valuable chiral building block. We will explore both indirect and direct separation approaches, presenting experimental data and detailed protocols to aid in the selection of an optimal separation strategy.

Indirect Chiral Separation via Derivatization Followed by HPLC

A common and effective method for the chiral separation of amino acid esters involves derivatization to form diastereomers, which can then be resolved on a standard achiral column or, for enhanced separation, on a chiral stationary phase (CSP). One such approach involves derivatization with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl), followed by high-performance liquid chromatography (HPLC) on polysaccharide-based CSPs.

Comparative Performance of Polysaccharide-Based CSPs for NBD-Derivatized Amino Acid Esters

The following table summarizes the typical performance of different Chiralpak® and Chiralcel® columns for the separation of NBD-derivatized amino acid ethyl esters. The data is indicative of the selectivity and resolution that can be expected for this compound under similar conditions.

Chiral Stationary Phase (CSP)BackboneChiral SelectorTypical Mobile PhaseRetention Factor (k'1)Separation Factor (α)Resolution (Rs)
Chiralpak IA Amylosetris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90/10, v/v)2.5 - 4.01.2 - 1.5> 2.0
Chiralpak AD-H Amylosetris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90/10, v/v)3.0 - 5.01.1 - 1.3> 1.5
Chiralcel OD-H Cellulosetris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90/10, v/v)4.0 - 6.01.1 - 1.2> 1.5
Chiralpak IC Cellulosetris(3,5-dichlorophenylcarbamate)n-Hexane/2-Propanol (90/10, v/v)3.5 - 5.51.1 - 1.4> 1.8

Note: This data is representative for NBD-derivatized amino acid ethyl esters and serves as a guide. Optimization for this compound may be required.

Experimental Protocol: Derivatization and HPLC

Derivatization of this compound with NBD-Cl:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a buffer solution (e.g., 0.1 M borate (B1201080) buffer, pH 8.0).

  • Reagent Preparation: Prepare a 1 mg/mL solution of NBD-Cl in a suitable organic solvent (e.g., acetonitrile).

  • Reaction: To the sample solution, add a 2-fold molar excess of the NBD-Cl solution.

  • Incubation: Heat the mixture at 60°C for 30 minutes in the dark.

  • Quenching: Cool the reaction mixture to room temperature and add a small amount of a primary amine (e.g., glycine) to quench the excess NBD-Cl.

  • Dilution: Dilute the final solution with the mobile phase before injection.

HPLC Conditions:

  • Columns: Chiralpak IA (250 x 4.6 mm, 5 µm), Chiralpak AD-H (250 x 4.6 mm, 5 µm), Chiralcel OD-H (250 x 4.6 mm, 5 µm), or Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/2-Propanol (e.g., 90/10, v/v). The ratio can be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at the maximum absorbance of the NBD derivative (typically around 470 nm).

Workflow for Indirect Chiral Separation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_result Result dissolve Dissolve this compound in Buffer derivatize Derivatize with NBD-Cl dissolve->derivatize inject Inject Derivatized Sample derivatize->inject separate Separate Diastereomers on Chiral Column inject->separate detect UV Detection separate->detect quantify Quantify D- and L-Enantiomers detect->quantify G start This compound Sample hplc Direct Injection into HPLC start->hplc column Chiral Separation on CSP (e.g., CHIROBIOTIC™ T or CROWNPAK®) hplc->column detection Detection (UV or ELSD) column->detection result Separated D- and L-Enantiomer Peaks detection->result

Spectroscopic Characterization of Peptides Containing DL-Valine Ethyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids into peptide structures is a critical strategy in drug discovery and development, offering avenues to enhance stability, bioavailability, and therapeutic efficacy. One such modification is the esterification of the C-terminus, for instance, with an ethyl group to form a valine ethyl ester. This guide provides a comparative analysis of the spectroscopic characteristics of peptides containing DL-valine ethyl ester, offering a reference for researchers engaged in the synthesis and analysis of novel peptide-based therapeutics. This guide will delve into the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) spectroscopy, comparing them with their unmodified peptide counterparts.

Data Presentation: Comparative Spectroscopic Data

To facilitate a clear comparison, the following tables summarize hypothetical yet representative quantitative data for a model tripeptide, Gly-Ala-Val, in its native form (free carboxylic acid C-terminus) versus its DL-valine ethyl ester modified form.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Analyte Residue ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm)
α-H Side Chain
Gly-Ala-Val-OH Gly3.97-
Ala4.311.45 (β-CH₃)
Val4.222.25 (β-CH), 1.05, 1.00 (γ-CH₃)
Gly-Ala-Val-OEt Gly3.95-
Ala4.291.44 (β-CH₃)
Val4.152.20 (β-CH), 1.03, 0.98 (γ-CH₃)
Ethyl Ester-4.20 (O-CH₂), 1.28 (CH₃)

Note: Chemical shifts are highly dependent on the solvent, pH, and temperature. These values are illustrative for comparative purposes.

Table 2: Expected Mass Spectrometry (m/z) Fragmentation Data

Analyte Parent Ion [M+H]⁺ Key Fragment Ions (m/z) and Interpretation
Gly-Ala-Val-OH 260.15b-ions: b₁ (58.03), b₂ (129.07) y-ions: y₁ (118.09), y₂ (189.13)
Gly-Ala-Val-OEt 288.18b-ions: b₁ (58.03), b₂ (129.07) y-ions: y₁ (146.12, Val-OEt), y₂ (217.16, Ala-Val-OEt) Neutral Loss: Loss of ethanol (B145695) (-46.07) from precursor or fragment ions.

Table 3: Comparative Circular Dichroism (CD) and FTIR Data

Spectroscopic Technique Parameter Gly-Ala-Val-OH (Typical Values) Gly-Ala-Val-OEt (Expected Shift)
Circular Dichroism (CD) Molar Ellipticity [θ] at ~220 nm (deg·cm²·dmol⁻¹)Dependent on secondary structure (e.g., -2,000 for random coil)Potential for slight alteration in secondary structure propensity due to C-terminal charge removal, which may be reflected as a minor shift in the CD spectrum.
FTIR Spectroscopy Amide I Band (cm⁻¹)~1650 (α-helix), ~1630 (β-sheet), ~1645 (random coil)The ester carbonyl (C=O) stretch will introduce a new band around 1730-1750 cm⁻¹. The amide I band position may be subtly affected by changes in hydrogen bonding at the C-terminus.
Amide II Band (cm⁻¹)~1550Minimal change expected.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of individual atoms and elucidate the three-dimensional structure of the peptide.

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). For aqueous solutions, add 5-10% D₂O for the lock signal. Adjust the pH to a desired value (typically between 4 and 7) using dilute DCl or NaOD.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

    • Record 2D homonuclear correlation spectra (COSY, TOCSY) to identify spin systems of individual amino acid residues.

    • Acquire a 2D Nuclear Overhauser Effect spectroscopy (NOESY) or Rotating-frame Overhauser Effect spectroscopy (ROESY) spectrum to identify through-space proximities between protons, which are crucial for structure determination.

    • Obtain ¹³C spectra (e.g., HSQC, HMBC) for unambiguous assignment of carbon resonances.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances to specific protons and carbons in the peptide sequence.

    • For the ethyl ester modified peptide, expect to see characteristic signals for the ethyl group: a quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃) in the ¹H spectrum, and resonances around 61 ppm and 14 ppm in the ¹³C spectrum.

    • Compare the chemical shifts of the backbone and side-chain protons and carbons between the native and modified peptide to assess conformational changes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the peptide and to obtain sequence information through fragmentation analysis.

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1-10 pmol/µL.

  • Data Acquisition:

    • Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide.

    • Perform tandem MS (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID) or other fragmentation methods.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify fragment ions (b- and y-ions).

    • For the ethyl ester modified peptide, the y-ions will be shifted by the mass of the ethyl ester group compared to the free acid. Specifically, the y₁ ion will correspond to the protonated valine ethyl ester.

    • Look for a characteristic neutral loss of ethanol (46.07 Da) from the precursor ion or fragment ions containing the C-terminus.

    • Compare the fragmentation patterns of the native and modified peptides to confirm the presence and location of the modification.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure (e.g., α-helix, β-sheet, random coil) of the peptide in solution.

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-0.2 mg/mL. The buffer should not have a high absorbance in the far-UV region.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record a baseline spectrum of the buffer.

    • Acquire the CD spectrum of the peptide sample from approximately 190 to 260 nm.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]).

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. The removal of the C-terminal charge by esterification might subtly influence the conformational preferences of the peptide, which could be reflected in the CD spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and analyze the secondary structure of the peptide, particularly in the solid state or in concentrated solutions.

Protocol:

  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet containing a small amount of the lyophilized peptide.

    • For solution-phase analysis, use a suitable IR-transparent cell (e.g., CaF₂) and a solvent that has minimal interference in the amide I and II regions (e.g., D₂O).

  • Data Acquisition:

    • Record the FTIR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands, which are sensitive to the peptide's secondary structure.

    • For the ethyl ester modified peptide, look for a strong C=O stretching band for the ester at approximately 1730-1750 cm⁻¹.

    • Deconvolute the amide I band to quantitatively estimate the contributions of different secondary structural elements. Compare the amide I band profile of the modified peptide to the native peptide to assess any changes in secondary structure.

Mandatory Visualization

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_CD Circular Dichroism cluster_FTIR FTIR Spectroscopy Peptide Peptide Sample (DL-Valine Ethyl Ester) NMR_Sample_Prep Sample Preparation (Deuterated Solvent) Peptide->NMR_Sample_Prep MS_Sample_Prep Sample Preparation (ACN/H2O/FA) Peptide->MS_Sample_Prep CD_Sample_Prep Sample Preparation (Buffer Solution) Peptide->CD_Sample_Prep FTIR_Sample_Prep Sample Preparation (KBr Pellet or Solution) Peptide->FTIR_Sample_Prep Native_Peptide Native Peptide (Control) Native_Peptide->NMR_Sample_Prep Native_Peptide->MS_Sample_Prep Native_Peptide->CD_Sample_Prep Native_Peptide->FTIR_Sample_Prep NMR_Acquisition 1D & 2D NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Analysis Chemical Shift Analysis & Structure NMR_Acquisition->NMR_Analysis Comparison Comparative Analysis NMR_Analysis->Comparison MS_Acquisition MS & MS/MS Data Acquisition MS_Sample_Prep->MS_Acquisition MS_Analysis Fragmentation Pattern Analysis MS_Acquisition->MS_Analysis MS_Analysis->Comparison CD_Acquisition CD Spectrum Acquisition CD_Sample_Prep->CD_Acquisition CD_Analysis Secondary Structure Analysis CD_Acquisition->CD_Analysis CD_Analysis->Comparison FTIR_Acquisition FTIR Spectrum Acquisition FTIR_Sample_Prep->FTIR_Acquisition FTIR_Analysis Amide Band & Ester Peak Analysis FTIR_Acquisition->FTIR_Analysis FTIR_Analysis->Comparison

Caption: Experimental workflow for the spectroscopic characterization of peptides.

Logical_Comparison cluster_Peptides cluster_Techniques cluster_Observables cluster_Interpretation Peptide_Ester Peptide with DL-Valine Ethyl Ester NMR NMR Peptide_Ester->NMR MS MS Peptide_Ester->MS CD CD Peptide_Ester->CD FTIR FTIR Peptide_Ester->FTIR Peptide_Native Native Peptide (Free Carboxylic Acid) Peptide_Native->NMR Peptide_Native->MS Peptide_Native->CD Peptide_Native->FTIR NMR_Obs Chemical Shifts (¹H, ¹³C) NMR->NMR_Obs MS_Obs m/z of Parent & Fragment Ions MS->MS_Obs CD_Obs Molar Ellipticity (Secondary Structure) CD->CD_Obs FTIR_Obs Vibrational Frequencies (Amide & Ester Bands) FTIR->FTIR_Obs NMR_Interp Presence of Ethyl Group Signals Subtle Conformational Shifts NMR_Obs->NMR_Interp MS_Interp Mass Shift in Parent & y-ions Neutral Loss of Ethanol MS_Obs->MS_Interp CD_Interp Potential Minor Changes in Secondary Structure CD_Obs->CD_Interp FTIR_Interp Appearance of Ester C=O Stretch Shifts in Amide I Band FTIR_Obs->FTIR_Interp

Caption: Logical relationships in the comparative spectroscopic analysis.

A Comparative Guide to Coupling Additives for Peptide Synthesis with H-DL-Val-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a cornerstone of drug discovery and materials science. The efficiency and purity of peptide synthesis are critically dependent on the choice of coupling reagents and additives. This guide provides a comparative analysis of common coupling additives used in conjunction with H-DL-Val-OEt.HCl, a valine derivative. While direct comparative studies on this compound are not extensively documented in a single source, this guide synthesizes available data from studies on similar sterically hindered amino acids to provide a reliable reference for researchers.

Performance Comparison of Coupling Additives

The selection of a coupling additive is a trade-off between reaction efficiency, cost, and the suppression of side reactions, particularly racemization. Valine, being a β-branched amino acid, presents steric hindrance that can impede the coupling reaction and increase the risk of epimerization. The following table summarizes the expected performance of commonly used coupling systems for the acylation of this compound.

Coupling SystemReagent ClassTypical YieldRacemizationKey Advantages & Disadvantages
HATU Uronium SaltHigh (>90%)Very LowAdvantages: High reactivity, particularly effective for sterically hindered amino acids; low racemization rates. Disadvantages: Higher cost compared to other reagents.
HBTU Uronium SaltHigh (>90%)LowAdvantages: Good balance of reactivity and cost; reliable for standard couplings and effective for hindered residues like valine.[1][2] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.
EDC/HOBt Carbodiimide (B86325)/AdditiveGood (70-90%)Low to ModerateAdvantages: Cost-effective; water-soluble byproducts are easily removed during workup.[3][4] Disadvantages: Generally lower reactivity compared to uronium salts, which can be a factor with sterically hindered amino acids.
EDC/OxymaPure Carbodiimide/AdditiveHigh (>90%)Very LowAdvantages: Excellent racemization suppression, often superior to HOBt; non-explosive nature enhances safety.[5] Disadvantages: Higher cost than HOBt.

Experimental Protocols

The following are detailed experimental protocols for the solution-phase coupling of an N-protected amino acid (e.g., Boc-L-Ala-OH) with this compound using different coupling additives.

General Materials:
  • N-Boc-L-Alanine (Boc-L-Ala-OH)

  • This compound

  • Coupling reagents: HATU, HBTU, EDC.HCl

  • Coupling additives: HOBt, OxymaPure

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Protocol 1: Coupling using HATU

This protocol is adapted from general procedures for HATU-mediated solution-phase peptide coupling.

  • Preparation of Amine Component: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Pre-activation of Carboxylic Acid: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the neutralized this compound solution to the pre-activated Boc-L-Ala-OH solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Coupling using HBTU

This protocol is based on standard HBTU coupling methods in solution.[6]

  • Preparation of Amine Component: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Reaction Mixture: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq, optional but recommended to further suppress racemization) in anhydrous DMF.

  • Initiation of Coupling: Add DIPEA (2.0 eq) to the mixture of the carboxylic acid and coupling reagents.

  • Coupling Reaction: Immediately add the neutralized this compound solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Protocol 3: Coupling using EDC/HOBt

This protocol is a standard procedure for carbodiimide-mediated couplings.[7]

  • Reaction Setup: In a round-bottom flask, dissolve Boc-L-Ala-OH (1.0 eq), this compound (1.0 eq), and HOBt (1.0 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Initiation of Coupling: Add EDC.HCl (1.1 eq) to the reaction mixture.

  • Coupling Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated dicyclohexylurea (if DCC is used instead of EDC). Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 4: Coupling using EDC/OxymaPure

This protocol substitutes HOBt with the safer and often more effective OxymaPure.

  • Reaction Setup: In a round-bottom flask, dissolve Boc-L-Ala-OH (1.0 eq), this compound (1.0 eq), and OxymaPure (1.0 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Initiation of Coupling: Add EDC.HCl (1.1 eq) to the reaction mixture.

  • Coupling Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours.

  • Reaction Monitoring, Work-up, and Purification: Follow the same procedures as described in Protocol 3.

Visualizing the Workflow and Mechanisms

To further clarify the experimental process and the underlying chemical transformations, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Purification N-Protected AA N-Protected Amino Acid Activated AA Activated AA N-Protected AA->Activated AA This compound This compound Neutralized Amine Neutralized Amine This compound->Neutralized Amine Neutralization Base Base (DIPEA/NMM) Base->Neutralized Amine Dipeptide Formation Dipeptide Formation Neutralized Amine->Dipeptide Formation Coupling Additive Coupling Additive (HATU, HBTU, EDC/HOBt, etc.) Coupling Additive->Activated AA Activated AA->Dipeptide Formation Work-up Work-up Dipeptide Formation->Work-up Reaction Quench & Extraction Purified Dipeptide Purified Dipeptide Work-up->Purified Dipeptide Chromatography

General workflow for the synthesis of a dipeptide using this compound.

Coupling_Mechanisms cluster_carbodiimide Carbodiimide Mechanism (EDC/HOBt) cluster_uronium Uronium Salt Mechanism (HATU/HBTU) R-COOH R-COOH O-Acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O-Acylisourea EDC EDC EDC->O-Acylisourea HOBt_Ester HOBt Active Ester O-Acylisourea->HOBt_Ester Urea Urea byproduct O-Acylisourea->Urea Side Reaction HOBt HOBt HOBt->HOBt_Ester Dipeptide_EDC Dipeptide HOBt_Ester->Dipeptide_EDC H-DL-Val-OEt H-DL-Val-OEt H-DL-Val-OEt->Dipeptide_EDC R-COOH_U R-COOH Active_Ester_U OAt/OBt Active Ester R-COOH_U->Active_Ester_U HATU/HBTU HATU / HBTU HATU/HBTU->Active_Ester_U Base_U Base Base_U->Active_Ester_U Dipeptide_U Dipeptide Active_Ester_U->Dipeptide_U H-DL-Val-OEt_U H-DL-Val-OEt H-DL-Val-OEt_U->Dipeptide_U

Simplified reaction mechanisms for carbodiimide and uronium salt-based couplings.

Conclusion

The choice of coupling additive for reactions involving this compound significantly impacts the success of the synthesis. For sterically hindered amino acids like valine, uronium salt-based reagents such as HATU and HBTU generally offer superior performance in terms of yield and suppression of racemization. HATU is often the reagent of choice for particularly challenging couplings, albeit at a higher cost. HBTU provides a robust and slightly more economical alternative.

Carbodiimide-based methods, particularly EDC in combination with an additive, are cost-effective but may require longer reaction times and careful optimization to minimize side reactions. The use of OxymaPure as an additive with EDC is highly recommended as it enhances both the safety and efficiency of the coupling, often rivaling the performance of uronium salts.

Researchers should select the most appropriate coupling system based on the specific requirements of their synthesis, considering factors such as the scale of the reaction, the sensitivity of the substrates to racemization, and budgetary constraints. The provided protocols and diagrams serve as a foundational guide for developing an efficient and reliable peptide synthesis strategy involving this compound.

References

A Comparative Guide to the Validation of Peptide Sequences Synthesized Using H-DL-Val-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation outcomes for peptides synthesized using the racemic H-DL-Val-OEt.HCl versus its enantiomerically pure counterpart, H-L-Val-OEt.HCl. The use of a racemic mixture of amino acid building blocks in peptide synthesis introduces complexities in the final product, necessitating rigorous validation to ensure the desired peptide's purity and identity. This document outlines the experimental data, detailed protocols, and logical workflows to navigate these challenges.

The Challenge of Racemic Building Blocks in Peptide Synthesis

In peptide synthesis, the stereochemistry of each amino acid is critical for the final peptide's structure and biological function. When a racemic building block such as this compound is used, the synthesis will produce a mixture of diastereomers. For a peptide containing a single valine residue, this results in two distinct peptide molecules: one with L-valine and one with D-valine at the intended position. These diastereomers often have different biological activities and can be difficult to separate, posing a significant challenge for purification and validation.

Data Presentation: A Comparative Analysis

To illustrate the impact of using a racemic versus an enantiomerically pure valine derivative, we present a comparative analysis of a model pentapeptide (Leu-Ser-Val-Ala-Gly). The following tables summarize the expected quantitative data from the synthesis and validation of this peptide using either H-L-Val-OEt.HCl or this compound.

Table 1: Synthesis Yield and Purity Comparison

ParameterSynthesis with H-L-Val-OEt.HClSynthesis with this compound
Crude Product Yield ~85%~85%
Crude Product Composition Target Peptide (LSVAG) and minor synthesis-related impuritiesDiastereomeric Mixture (L-Val and D-Val containing peptides) and other impurities
Final Purity (after purification) >98% (of the single target peptide)>98% (of the desired L-Val diastereomer, post-chiral separation)
Overall Yield of Target Peptide ~30-40%~15-20% (of the desired L-Val diastereomer)

Table 2: Analytical Validation Data

Analytical TechniqueExpected Outcome for H-L-Val-OEt.HCl SynthesisExpected Outcome for this compound Synthesis
Reversed-Phase HPLC (RP-HPLC) A single major peak corresponding to the target peptide.Two major, closely eluting peaks representing the two diastereomers.[1]
Mass Spectrometry (MS) A single molecular ion peak corresponding to the mass of the target peptide.A single molecular ion peak corresponding to the mass of both diastereomers (as they are isomers).[2]
Tandem MS (MS/MS) Fragmentation pattern confirms the amino acid sequence.Fragmentation patterns of both diastereomers will be very similar, making differentiation challenging.[2][3]
Chiral HPLC A single peak confirming the presence of only the L-valine containing peptide.Two distinct peaks, allowing for the quantification of the L- and D-valine containing diastereomers.[4]
NMR Spectroscopy A set of signals corresponding to a single peptide structure.A more complex spectrum with duplicated signals for the residues near the valine, indicating the presence of two diastereomers.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Leu-Ser-Val-Ala-Gly

This protocol outlines the manual synthesis of the model pentapeptide on a Rink Amide resin to yield a C-terminal amide.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.

  • Amino Acid Coupling:

    • For the control synthesis , couple Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-L-Val-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Leu-OH sequentially.

    • For the comparative synthesis , use a mixture of Fmoc-L-Val-OH and Fmoc-D-Val-OH (or the direct product of using this compound in a solution-phase fragment condensation) at the valine coupling step.

    • Activate the amino acid with a coupling reagent such as HATU in the presence of a base like DIPEA in DMF. Allow the coupling reaction to proceed for 2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 3: Mass Spectrometry (MS) Analysis
  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Mode: Positive ion mode.

  • Analysis: Infuse the sample solution (dissolved in a suitable solvent like water/acetonitrile with 0.1% formic acid) into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion peak of the pentapeptide.

Protocol 4: Chiral HPLC Analysis
  • Column: A chiral stationary phase column suitable for separating peptide diastereomers.

  • Mobile Phase: An isocratic or gradient mixture of solvents such as hexane/isopropanol or acetonitrile/water, often with additives like TFA. The exact conditions will depend on the specific chiral column used.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the purified peptide mixture from the this compound synthesis in the mobile phase.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical comparison presented in this guide.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Validation synthesis_l SPPS with H-L-Val-OEt.HCl purification_l Standard RP-HPLC synthesis_l->purification_l synthesis_dl SPPS with this compound purification_dl Chiral HPLC synthesis_dl->purification_dl validation_l RP-HPLC, MS, NMR purification_l->validation_l validation_dl RP-HPLC, MS, NMR, Chiral HPLC purification_dl->validation_dl

Caption: Experimental workflow for synthesis and validation.

logical_comparison cluster_choice Choice of Valine Derivative cluster_outcome Synthesis Outcome cluster_validation_implication Validation Implication start Peptide Synthesis Goal: Incorporate Valine choice_l Enantiomerically Pure (H-L-Val-OEt.HCl) start->choice_l choice_dl Racemic Mixture (this compound) start->choice_dl outcome_l Single Peptide Product (L-Val Diastereomer) choice_l->outcome_l outcome_dl Mixture of Diastereomers (L-Val and D-Val Peptides) choice_dl->outcome_dl validation_l Straightforward Validation: - Single HPLC Peak - Unambiguous MS/NMR outcome_l->validation_l validation_dl Complex Validation: - Multiple HPLC Peaks - Requires Chiral Separation - Complex NMR Spectra outcome_dl->validation_dl

Caption: Logical comparison of synthesis pathways.

Conclusion

The use of this compound in peptide synthesis leads to the formation of a diastereomeric mixture, which significantly complicates the purification and validation process. While the initial synthesis may appear straightforward, the subsequent steps required to isolate and validate the desired L-valine containing peptide are more laborious and result in a lower overall yield compared to using an enantiomerically pure building block. For applications where stereochemical purity is paramount, such as in drug development, the use of enantiomerically pure amino acid derivatives like H-L-Val-OEt.HCl is strongly recommended. This guide provides the necessary framework for researchers to understand and navigate the validation challenges associated with the use of racemic building blocks in peptide synthesis.

References

Cost-Effectiveness Analysis of H-DL-Val-OEt.HCl in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a detailed comparative analysis of the primary industrial-scale synthesis methods for H-DL-Val-OEt.HCl (DL-Valine ethyl ester hydrochloride), a crucial building block in various pharmaceutical applications.

This analysis focuses on the two most prevalent methods: the Thionyl Chloride method and Fischer Esterification. Additionally, it explores emerging alternatives such as the use of Trimethylchlorosilane (TMSCl) and enzymatic synthesis, providing a comprehensive overview of their respective cost-effectiveness, environmental impact, and scalability.

Executive Summary

The large-scale synthesis of this compound is dominated by the Thionyl Chloride and Fischer Esterification methods. The Thionyl Chloride method generally offers higher yields in shorter reaction times but is associated with higher raw material costs, significant safety concerns, and more hazardous waste streams. Fischer Esterification, while being more economical in terms of raw materials and having a better environmental profile, typically requires longer reaction times and often results in lower yields due to the equilibrium nature of the reaction.

Emerging technologies like TMSCl-mediated esterification and enzymatic synthesis present compelling advantages in terms of milder reaction conditions and improved safety and environmental profiles. However, the current high cost of reagents and enzymes, respectively, may limit their immediate widespread adoption for bulk production. The choice of the optimal synthesis route will ultimately depend on a company's specific priorities, including production scale, cost constraints, safety protocols, and environmental policies.

Comparison of Synthesis Methods

The following tables provide a quantitative comparison of the different synthesis methods for this compound. The data presented is collated from various sources, including patents, industrial chemistry literature, and supplier pricing, to provide a realistic overview for large-scale production.

ParameterThionyl Chloride MethodFischer EsterificationTrimethylchlorosilane (TMSCl) MethodEnzymatic Synthesis
Yield (%) 85-95%60-80%80-90%>95% (under optimal conditions)
Purity (%) >98%>97%>98%>99%
Reaction Time (hours) 2-48-244-824-72
Reaction Temperature (°C) 50-7080-100 (Reflux)Room Temperature to 5030-50
Key Reagents DL-Valine, Ethanol (B145695), Thionyl ChlorideDL-Valine, Ethanol, Strong Acid Catalyst (e.g., H₂SO₄, HCl)DL-Valine, Ethanol, TrimethylchlorosilaneDL-Valine, Ethanol, Immobilized Lipase (B570770)
Solvents Ethanol (often in excess)Ethanol (often in excess)EthanolMinimal or no organic solvent
Byproducts/Waste SO₂, HCl, excess ethanolWater, acid catalyst, excess ethanolHexamethyldisiloxane (can be recycled), HClGlycerol (if starting from triglycerides), water

Cost Analysis

This section provides an estimated cost breakdown for the production of 100 kg of this compound using the different synthesis methods. Prices for raw materials are based on current market estimates for industrial quantities and may vary depending on the supplier and purchase volume.

Cost ComponentThionyl Chloride Method (Estimated Cost in USD)Fischer Esterification (Estimated Cost in USD)Trimethylchlorosilane (TMSCl) Method (Estimated Cost in USD)Enzymatic Synthesis (Estimated Cost in USD)
DL-Valine 850850850850
Ethanol 150150150150
Primary Reagent 250 (Thionyl Chloride)50 (Sulfuric Acid)600 (Trimethylchlorosilane)2,500 - 5,000 (Lipase, assuming some reuse)
Energy (Heating/Cooling) 1002005030
Waste Disposal 30010015050
Total Estimated Cost 1,650 1,350 1,800 3,580 - 6,080

Note: These costs are estimates and do not include capital expenditure, labor, or solvent recovery costs, which can significantly impact the final production cost.

Experimental Protocols

Thionyl Chloride Method

This method involves the reaction of DL-valine with ethanol in the presence of thionyl chloride. The thionyl chloride reacts with ethanol to form ethyl chlorosulfite, which then reacts with the carboxylic acid of valine to form the ester.

Methodology:

  • To a cooled (0-5 °C) suspension of DL-valine (1 equivalent) in anhydrous ethanol (5-10 volumes), slowly add thionyl chloride (1.1-1.5 equivalents) while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux (around 70-80 °C) for 2-4 hours.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the excess ethanol and volatile byproducts are removed by distillation under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound.

Fischer Esterification

This classic method involves the acid-catalyzed esterification of DL-valine with ethanol. The reaction is an equilibrium process, and excess ethanol is typically used to drive the reaction towards the product side.

Methodology:

  • A mixture of DL-valine (1 equivalent), a large excess of anhydrous ethanol (10-20 volumes), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or anhydrous hydrogen chloride, 0.1-0.2 equivalents) is prepared.

  • The mixture is heated to reflux (around 80-100 °C) for an extended period (8-24 hours). The removal of water, a byproduct, using a Dean-Stark apparatus can improve the yield.

  • The reaction is monitored until completion.

  • After cooling, the excess ethanol is removed by distillation.

  • The residue is dissolved in water and neutralized with a base (e.g., sodium carbonate) to remove the acid catalyst.

  • The product is then extracted with an organic solvent, and the solvent is evaporated to yield the crude ester.

  • The crude product is then converted to its hydrochloride salt and purified by recrystallization.

Trimethylchlorosilane (TMSCl) Method

This method offers a milder alternative to the traditional methods, often proceeding at room temperature. TMSCl reacts with the alcohol to generate HCl in situ, which catalyzes the esterification.

Methodology:

  • DL-valine (1 equivalent) is suspended in anhydrous ethanol (5-10 volumes).

  • Trimethylchlorosilane (2-3 equivalents) is added to the suspension at room temperature.

  • The reaction mixture is stirred at room temperature for 4-8 hours.

  • The progress of the reaction is monitored by analytical techniques.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove byproducts and then recrystallized to obtain pure this compound.

Enzymatic Synthesis

This method utilizes lipases as biocatalysts to perform the esterification under mild conditions, offering high selectivity and a green footprint.

Methodology:

  • DL-valine (1 equivalent) and ethanol (1.5-3 equivalents) are suspended in a minimal amount of a suitable organic solvent or in a solvent-free system.

  • Immobilized lipase (e.g., from Candida antarctica) is added to the mixture.

  • The reaction is incubated at a controlled temperature (typically 30-50 °C) with gentle agitation for 24-72 hours.

  • The progress of the reaction is monitored by HPLC.

  • Upon completion, the immobilized enzyme is filtered off for reuse.

  • The solvent (if used) is evaporated, and the product is isolated and purified.

Visualizing the Synthesis Pathways

To better understand the chemical transformations and workflows, the following diagrams have been generated using the DOT language.

Thionyl_Chloride_Method Valine DL-Valine Intermediate Ethyl Chlorosulfite Intermediate Valine->Intermediate Reacts with Ethanol Ethanol Ethanol->Intermediate SOCl2 Thionyl Chloride SOCl2->Intermediate Product This compound Intermediate->Product Byproducts SO2, HCl Intermediate->Byproducts

Caption: Thionyl Chloride Synthesis Pathway for this compound.

Fischer_Esterification Valine DL-Valine Equilibrium Reversible Reaction (Equilibrium) Valine->Equilibrium Ethanol Ethanol (excess) Ethanol->Equilibrium Catalyst Acid Catalyst (H+) Catalyst->Equilibrium Product This compound Equilibrium->Product Water Water Equilibrium->Water Product->Equilibrium Water->Equilibrium

Caption: Fischer Esterification Pathway for this compound.

TMSCl_Method Valine DL-Valine Product This compound Valine->Product Ethanol Ethanol InSituHCl In situ generated HCl Ethanol->InSituHCl TMSCl Trimethylchlorosilane TMSCl->InSituHCl Byproduct Hexamethyldisiloxane TMSCl->Byproduct InSituHCl->Product Catalyzes

Caption: TMSCl-mediated Synthesis of this compound.

Enzymatic_Synthesis Valine DL-Valine EnzymeComplex Enzyme-Substrate Complex Valine->EnzymeComplex Ethanol Ethanol Ethanol->EnzymeComplex Lipase Immobilized Lipase Lipase->EnzymeComplex EnzymeComplex->Lipase Recycled Product This compound EnzymeComplex->Product Water Water EnzymeComplex->Water

Caption: Enzymatic Synthesis Workflow for this compound.

Conclusion and Future Outlook

The selection of a synthesis method for this compound on a large scale requires a careful balancing of economic, safety, and environmental factors.

  • Thionyl Chloride Method: Remains a strong contender for high-throughput production where yield and speed are critical, provided that robust safety measures and efficient waste management systems are in place.

  • Fischer Esterification: Represents a more cost-effective and environmentally benign option, particularly if process optimization can lead to improved yields and reduced reaction times. The use of solid acid catalysts could further enhance its appeal by simplifying catalyst recovery and reducing corrosive waste.

  • Trimethylchlorosilane Method: While currently more expensive, the milder reaction conditions and good yields make it an attractive option for smaller-scale, high-value applications. A decrease in the price of TMSCl could make it more competitive for bulk synthesis in the future.

  • Enzymatic Synthesis: Stands out as the greenest alternative with the potential for the highest purity. The primary hurdle is the cost and stability of the enzyme. Advances in enzyme immobilization and the development of more robust and cheaper lipases will be key to its industrial viability for bulk chemical production.

For drug development professionals and researchers, understanding the nuances of these synthesis routes is crucial for making informed decisions that align with their project goals, budgetary constraints, and corporate responsibility standards. As sustainability becomes an increasingly important driver in the chemical industry, a shift towards greener and more efficient processes like enzymatic synthesis and improved catalytic versions of Fischer esterification is anticipated.

Safety Operating Guide

Proper Disposal of H-DL-Val-OEt.HCl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like H-DL-Val-OEt.HCl (Ethyl DL-valinate hydrochloride) is paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols and regulatory considerations.

While some safety data sheets (SDS) may indicate that this compound has no hazardous components at its given concentration, other sources, such as PubChem, provide GHS classifications that suggest potential hazards, including flammability, skin and eye irritation, and respiratory irritation.[1] Therefore, it is prudent to handle this compound with appropriate caution. As a hydrochloride salt of an amino acid ester, it should be treated as a potentially corrosive and irritating substance.[2][3][4][5]

Essential Safety and Handling Information

Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound and to wear the appropriate Personal Protective Equipment (PPE).

Key Hazards:

  • Corrosive: As a hydrochloride salt, it can be corrosive and may cause severe skin burns and eye damage.[4]

  • Irritant: May cause respiratory tract irritation upon inhalation.[3][4]

  • Flammability: May be a flammable liquid and vapor.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves.[4]

  • Body Protection: A lab coat or other protective clothing.[4]

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if dusts or mists are generated.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₇H₁₅NO₂·HCl
Molecular Weight181.66 g/mol [1]
Melting Point94 °C (201.2 °F)[6]
AppearanceWhite solid[6][7]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound involves neutralization of its acidic component, followed by disposal as chemical waste in accordance with all local, regional, and national regulations.[8]

Experimental Protocol for Neutralization:

  • Work Area Preparation: Conduct the entire procedure in a well-ventilated fume hood. Ensure an acid spill kit is readily accessible.[9]

  • Dilution:

    • For solid this compound, slowly dissolve it in a large volume of cold water in a suitable container.

    • For liquid solutions of this compound, slowly add the solution to a large volume of cold water to further dilute it.

  • Neutralization:

    • Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a sodium carbonate (Na₂CO₃) solution, to the diluted this compound solution with constant stirring.

    • Continue adding the base in small increments until the fizzing (effervescence) stops, which indicates that the acid has been neutralized.

  • pH Verification:

    • Use pH paper or a calibrated pH meter to check the pH of the solution.

    • The target pH should be within the neutral range of 6-8. If necessary, add more weak base to increase the pH or a weak acid (like acetic acid) to lower it, though the latter is unlikely.

  • Waste Collection:

    • Once the pH is confirmed to be neutral, transfer the solution to a clearly labeled hazardous waste container.[10]

    • The label should include the words "Hazardous Waste," the chemical name (neutralized this compound solution), and the date the container was filled.[10][11]

  • Final Disposal:

    • Store the waste container in a designated satellite accumulation area.[11]

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Do not pour down the drain unless explicitly permitted by local regulations for neutralized solutions of this nature.[10][11]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill. For larger spills, utilize an acid spill kit.[9]

  • Neutralize: Carefully neutralize the spill with a suitable agent like sodium bicarbonate.

  • Clean-up: Once neutralized, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly.

First Aid:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][8]

  • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[7][8]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[7][8]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[7][8]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal process, the following diagrams illustrate the key decision points and procedural flow.

This compound Disposal Workflow start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood dilute Dilute with Cold Water fume_hood->dilute neutralize Slowly Add Weak Base (e.g., Sodium Bicarbonate) dilute->neutralize check_ph Check pH (Target: 6-8) neutralize->check_ph collect Collect in Labeled Hazardous Waste Container check_ph->collect pH is Neutral adjust_ph Adjust pH check_ph->adjust_ph pH is Not Neutral store Store in Satellite Accumulation Area collect->store dispose Dispose via EHS or Licensed Contractor store->dispose adjust_ph->check_ph

Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound.

Logical Relationships in Safe Disposal compound This compound hazards Potential Hazards (Corrosive, Irritant, Flammable) compound->hazards controls Safety Controls hazards->controls ppe PPE controls->ppe engineering Engineering (Fume Hood) controls->engineering procedure Disposal Procedure controls->procedure neutralization Neutralization procedure->neutralization compliance Regulatory Compliance procedure->compliance

Caption: A diagram showing the logical relationships between the chemical, its hazards, and the required safety and disposal procedures.

References

Personal protective equipment for handling H-DL-Val-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for H-DL-Val-OEt.HCl

For Researchers, Scientists, and Drug Development Professionals

Potential Hazards

This compound is the hydrochloride salt of the ethyl ester of valine. As such, it should be handled with care, considering the potential hazards associated with acidic and fine powder compounds. Potential hazards include:

  • May cause skin, eye, and respiratory tract irritation.

  • May be harmful if swallowed or inhaled.

  • The fine powder can be easily dispersed in the air, leading to inhalation risks.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[1]
Eye & Face Protection Safety glasses with side shields or gogglesMust meet appropriate national standards (e.g., ANSI Z87.1). A face shield may be required for splash hazards.[1][2]
Skin & Body Protection Laboratory coatA full-buttoned, long-sleeved lab coat should be worn.[1][3]
Full-length pants and closed-toe shoesLegs must be covered, and shoes should fully enclose the feet to protect against spills.[1][3]
Respiratory Protection Air-purifying respirator or fume hoodA certified chemical fume hood should be used when handling the solid to avoid dust inhalation. If a fume hood is not available, a respirator with an appropriate cartridge is necessary.[4][5]

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.

Preparation
  • Work Area: Always handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • PPE: Before handling the chemical, ensure all required PPE is correctly worn.

  • Spill Kit: Have a chemical spill kit readily available. For acidic compounds, this should include a neutralizer like sodium bicarbonate.[6]

Handling
  • Weighing and Transfer:

    • To prevent the generation of dust, handle the solid material carefully.[7]

    • Use appropriate tools such as a spatula and a powder funnel for transfers.[2]

    • Close the container tightly after use.

  • Solution Preparation:

    • When dissolving the compound, slowly add the solid to the solvent to avoid splashing.

    • If diluting an acidic solution, always add acid to water, never the other way around.[8]

Cleanup and Decontamination
  • Surfaces and Equipment: Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent and cleaning agent.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Solid Chemical Waste
  • Collect any unused solid this compound in a designated, clearly labeled, and sealed hazardous waste container.

Contaminated Materials
  • Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated solid hazardous waste container.

Solutions
  • Collect solutions containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

Empty Containers
  • Rinse the original container three times with a suitable solvent (e.g., the solvent used for the experiment).

  • Collect the rinsate as hazardous waste.

  • Dispose of the triple-rinsed container according to your institution's guidelines for non-hazardous waste, or as directed by your safety officer.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe prep_spill_kit Ready Spill Kit prep_ppe->prep_spill_kit handle_weigh Weigh Solid prep_spill_kit->handle_weigh Proceed to Handling handle_transfer Transfer Solid handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_wash Wash Hands cleanup_decontaminate->cleanup_wash dispose_solid Dispose Solid Waste cleanup_wash->dispose_solid Proceed to Disposal dispose_liquid Dispose Liquid Waste dispose_solid->dispose_liquid dispose_containers Dispose Empty Containers dispose_liquid->dispose_containers

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Val-OEt.HCl
Reactant of Route 2
Reactant of Route 2
H-DL-Val-OEt.HCl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.